MMV676584
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)-6-fluoro-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClFN2OS2/c13-9-7-2-1-6(14)5-8(7)19-10(9)11(17)16-12-15-3-4-18-12/h1-2,5H,3-4H2,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIYIHXHWMONCNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=N1)NC(=O)C2=C(C3=C(S2)C=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClFN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501345953 | |
| Record name | 3-Chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)-6-fluoro-1-benzothiophene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501345953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
750621-19-3 | |
| Record name | 3-Chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)-6-fluoro-1-benzothiophene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501345953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to MMV676584: A Promising Anti-Tuberculosis Candidate
For Researchers, Scientists, and Drug Development Professionals
Abstract
MMV676584 is a novel small molecule with demonstrated activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological activities. Identified from the Medicines for Malaria Venture (MMV) Pathogen Box, a collection of diverse, drug-like molecules, this compound has emerged as a compound of interest for its potential as an anti-tuberculosis agent. This document details its putative mechanism of action as an inhibitor of the transcriptional repressor EthR, a key regulator in the bioactivation of the second-line anti-tuberculosis drug ethionamide. This guide is intended to serve as a foundational resource for researchers and drug development professionals investigating new therapeutic strategies against tuberculosis.
Chemical Structure and Properties
This compound, also known by its chemical name 3-Chloro-N-(4,5-dihydrothiazol-2-yl)-6-fluorobenzo[b]thiophene-2-carboxamide, is a synthetic compound belonging to the benzothiophene carboxamide class.[1] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 3-Chloro-N-(4,5-dihydrothiazol-2-yl)-6-fluorobenzo[b]thiophene-2-carboxamide | [1] |
| CAS Number | 750621-19-3 | [1][2] |
| Molecular Formula | C₁₂H₈ClFN₂OS₂ | [1] |
| Molecular Weight | 314.79 g/mol | [1] |
| SMILES | Fc1ccc2c(Cl)c(sc2c1)C(=O)NC3=NCCS3 | [3] |
Biological Activity and Mechanism of Action
This compound was identified as having anti-tuberculosis activity through screening of the MMV Pathogen Box.[2][4][5][6] While initially curated for activity against various pathogens, its most notable effect is against Mycobacterium tuberculosis.
Inhibition of EthR and Potentiation of Ethionamide
The primary proposed mechanism of action for this compound is the inhibition of the transcriptional repressor EthR.[7] EthR controls the expression of the monooxygenase EthA, which is essential for the activation of the prodrug ethionamide.[8][9] Ethionamide is a crucial second-line drug for treating multidrug-resistant tuberculosis (MDR-TB).[9] By inhibiting EthR, this compound is expected to upregulate the expression of EthA, leading to enhanced activation of ethionamide and thereby boosting its anti-mycobacterial effect. This strategy of using EthR inhibitors as "booster" drugs could potentially overcome resistance to ethionamide and improve its therapeutic index.[1]
Experimental Protocols
Detailed experimental protocols for the initial screening of the Pathogen Box are maintained by the Medicines for Malaria Venture. The general workflow for identifying active compounds like this compound typically involves the following steps.
In Vitro Screening of the MMV Pathogen Box
The MMV Pathogen Box consists of 400 compounds supplied in 96-well plates as 10 mM DMSO solutions.[6]
Objective: To identify compounds with inhibitory activity against a specific pathogen.
Materials:
-
MMV Pathogen Box compounds
-
96-well microtiter plates
-
Pathogen culture medium
-
Pathogen strain of interest (e.g., Mycobacterium tuberculosis H37Rv)
-
Resazurin or other viability indicators
-
Plate reader
Protocol:
-
Compound Preparation: Thaw the Pathogen Box plates. Perform an intermediate dilution of the master plates (e.g., to 1 mM in DMSO) to create working plates. This minimizes freeze-thaw cycles of the master stock.
-
Assay Plate Preparation: Dispense the pathogen culture into 96-well plates at a predetermined cell density.
-
Compound Addition: Transfer a small volume of the diluted compounds from the working plates to the assay plates to achieve the desired final screening concentration (e.g., 10 µM). Include appropriate controls (e.g., DMSO only for negative control, known active drug for positive control).
-
Incubation: Incubate the assay plates under conditions suitable for pathogen growth for a specified period.
-
Viability Assessment: Add a viability indicator dye (e.g., resazurin) to each well. Incubate for a period sufficient to allow for color change in the presence of viable cells.
-
Data Acquisition: Measure the signal (e.g., fluorescence or absorbance) using a plate reader.
-
Data Analysis: Calculate the percentage of growth inhibition for each compound compared to the negative control. Compounds exceeding a certain inhibition threshold are identified as "hits".
References
- 1. Fragment-Sized EthR Inhibitors Exhibit Exceptionally Strong Ethionamide Boosting Effect in Whole-Cell Mycobacterium tuberculosis Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pathogen Box supporting information | Medicines for Malaria Venture [mmv.org]
- 3. Fragment-Based Optimized EthR Inhibitors with in Vivo Ethionamide Boosting Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stepwise in vitro screening of MMV pathogen box compounds against Plasmodium falciparum to identify potent antimalarial candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Screening the Medicines for Malaria Venture Pathogen Box across Multiple Pathogens Reclassifies Starting Points for Open-Source Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. About the Pathogen Box | Medicines for Malaria Venture [mmv.org]
- 7. Analogues of ethionamide, a drug used for multidrug-resistant tuberculosis, exhibit potent inhibition of tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ethionamide Pharmacokinetics/Pharmacodynamics-derived Dose, the Role of MICs in Clinical Outcome, and the Resistance Arrow of Time in Multidrug-resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ethionamide - Wikipedia [en.wikipedia.org]
The Core Mechanism of MMV676584 (DDD107498): A Technical Guide to a Novel Antimalarial Agent
For Immediate Release
Disrupting the Parasite's Engine: An In-Depth Analysis of MMV676584's Mode of Action Against Plasmodium falciparum
This technical guide provides a comprehensive overview of the mechanism of action of the potent antimalarial compound this compound, also known as DDD107498 and Cabamiquine. Developed to address the urgent need for novel therapeutics against drug-resistant malaria, this compound exhibits a unique mode of action, targeting a critical process in the parasite's life cycle: protein synthesis. This document is intended for researchers, scientists, and drug development professionals engaged in the fight against malaria.
Executive Summary
This compound is a potent, multi-stage antimalarial compound that inhibits the protein synthesis of Plasmodium falciparum, the deadliest species of malaria parasite. Its primary molecular target is the translation elongation factor 2 (eEF2), a crucial enzyme for the translocation of ribosomes along messenger RNA (mRNA) during protein synthesis. By binding to and inhibiting P. falciparum eEF2 (Pf-eEF2), this compound effectively halts the production of essential proteins, leading to parasite death across various life cycle stages. This novel mechanism of action circumvents existing resistance pathways, making this compound a promising candidate for future antimalarial therapies.
Mechanism of Action: Inhibition of Protein Synthesis via eEF2
The central mechanism of action of this compound is the specific inhibition of the parasite's translation elongation factor 2 (Pf-eEF2). This factor is a key component of the protein synthesis machinery, responsible for the GTP-dependent translocation of the peptidyl-tRNA from the A-site to the P-site of the ribosome, thereby allowing the next codon to be read.
The binding of this compound to Pf-eEF2 prevents this translocation step, effectively stalling the ribosome on the mRNA template. This cessation of protein synthesis has a catastrophic effect on the parasite, as it is unable to produce the proteins necessary for its survival, growth, and replication.
dot
Caption: Mechanism of action of this compound in P. falciparum.
Quantitative Data on Antimalarial Activity
This compound demonstrates potent activity against various strains and life-cycle stages of Plasmodium falciparum. The following tables summarize the key quantitative data.
Table 1: In Vitro Activity against Asexual Blood Stages of P. falciparum
| Parameter | P. falciparum 3D7 | P. falciparum (Clinical Isolates) | P. vivax (Clinical Isolates) |
| EC50 (nM) | 1.0 | 0.81 (median) | 0.51 (median) |
| EC90 (nM) | 2.4 | - | - |
| EC99 (nM) | 5.9 | - | - |
EC50/90/99: The concentration of the compound that inhibits parasite growth by 50%, 90%, or 99%, respectively.
Table 2: In Vivo Efficacy in Mouse Models
| Model | Parasite Strain | Dosing Regimen | ED90 (mg/kg/day) |
| NOD-scid IL-2Rɣnull mice | P. falciparum 3D7 | 4 days, oral | 0.95 |
ED90: The effective dose that reduces parasitemia by 90%.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Asexual Blood Stage Growth Inhibition Assay (SYBR Green I Method)
This assay is used to determine the 50% inhibitory concentration (IC50) of antimalarial compounds against the asexual blood stages of P. falciparum.
Materials:
-
P. falciparum culture (synchronized to the ring stage)
-
Complete parasite culture medium (RPMI 1640, AlbuMAX II, hypoxanthine, gentamicin)
-
Human erythrocytes (O+)
-
96-well black, clear-bottom microplates
-
This compound stock solution (in DMSO)
-
SYBR Green I nucleic acid stain (10,000x stock in DMSO)
-
Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)
-
Plate reader with fluorescence detection (485 nm excitation, 530 nm emission)
Procedure:
-
Prepare serial dilutions of this compound in complete culture medium in the 96-well plate. Include drug-free wells as negative controls and wells with a known antimalarial (e.g., chloroquine) as a positive control.
-
Prepare a parasite culture suspension with 0.5% parasitemia and 2% hematocrit in complete culture medium.
-
Add 180 µL of the parasite suspension to each well of the 96-well plate containing 20 µL of the drug dilutions.
-
Incubate the plate for 72 hours at 37°C in a humidified, gassed incubator (5% CO2, 5% O2, 90% N2).
-
After incubation, add 100 µL of lysis buffer containing SYBR Green I (diluted 1:5000) to each well.
-
Incubate the plate in the dark at room temperature for 1 hour.
-
Measure the fluorescence intensity using a plate reader.
-
Calculate the IC50 values by plotting the fluorescence intensity against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
dot
Caption: Workflow for the in vitro growth inhibition assay.
Standard Membrane Feeding Assay (SMFA)
This assay assesses the transmission-blocking potential of a compound by measuring its effect on the ability of gametocytes to infect mosquitoes.
Materials:
-
Mature P. falciparum gametocyte culture (Stage V)
-
Anopheles stephensi mosquitoes (female, 3-5 days old)
-
Human serum and erythrocytes
-
Membrane feeding apparatus
-
This compound
-
Mercurochrome solution
Procedure:
-
Treat the mature gametocyte culture with various concentrations of this compound for 24-48 hours.
-
Prepare a blood meal by mixing the treated gametocyte culture with human serum and erythrocytes.
-
Load the blood meal into the membrane feeders maintained at 37°C.
-
Allow starved female mosquitoes to feed on the blood meal through the membrane for 30 minutes.
-
Remove non-fed mosquitoes.
-
Maintain the fed mosquitoes for 7-10 days on a sugar solution.
-
Dissect the midguts of the mosquitoes and stain with mercurochrome.
-
Count the number of oocysts per midgut under a microscope.
-
Determine the effect of this compound on oocyst intensity (number of oocysts per mosquito) and prevalence (percentage of infected mosquitoes).
dot
Caption: Workflow for the Standard Membrane Feeding Assay.
Conclusion
This compound represents a significant advancement in the field of antimalarial drug discovery. Its novel mechanism of action, targeting the essential parasite enzyme eEF2 and thereby inhibiting protein synthesis, offers a powerful tool against drug-resistant strains of P. falciparum. The potent multi-stage activity, coupled with favorable in vivo efficacy, underscores its potential as a next-generation antimalarial therapeutic. Further clinical development of this compound is warranted to fully evaluate its efficacy and safety in human populations.
Unraveling the Enigma of MMV676584: A Technical Guide to Putative Target Identification and Validation Strategies
For Immediate Release
[City, State] – [Date] – The quest for novel antimalarial therapeutics is a global health priority. The Medicines for Malaria Venture (MMV) Pathogen Box provides researchers with a valuable toolkit of diverse chemical scaffolds to accelerate this discovery process. Among these compounds, MMV676584, a benzothiophene carboxamide derivative, has demonstrated notable anti-infective properties. This technical guide provides an in-depth overview of the current understanding of this compound's biological activity and outlines a comprehensive strategy for its molecular target identification and validation in Plasmodium falciparum, the deadliest species of human malaria parasite.
While the definitive molecular target of this compound in P. falciparum remains to be unequivocally elucidated, preliminary screening data suggests a potential interaction with deoxyhypusine synthase (DHS) . This enzyme represents a compelling putative target, and this guide will delve into the experimental methodologies required to validate this hypothesis and explore alternative target deconvolution strategies.
Compound Profile: this compound
This compound, with the chemical name 3-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)-6-fluoro-1-benzothiophene-2-carboxamide, has been identified in multiple screening campaigns. A summary of its known biological activities is presented below.
| Organism/Assay | Activity Metric | Value | Reference |
| Mycobacterium tuberculosis | IC50 | 0.6 µM | [1] |
| Plasmodium falciparum (in vitro) | Antimalarial Activity | Noted in Pathogen Box | [2] |
| Schistosoma mansoni (in vitro screen) | Activity in multiple assays | Identified as active | [3] |
| Giardia lamblia & Cryptosporidium parvum | Antiprotozoal Activity | Screened in Pathogen Box | [4] |
Putative Target: Deoxyhypusine Synthase (DHS)
Deoxyhypusine synthase is a crucial enzyme in the post-translational modification of eukaryotic translation initiation factor 5A (eIF5A). This modification is essential for the proper function of eIF5A in protein synthesis, making DHS a viable target for therapeutic intervention. The inclusion of this compound in a screen for Plasmodium vivax DHS inhibitors suggests it may possess inhibitory activity against this enzyme family[1].
Signaling Pathway of the Putative Target
The pathway involving DHS is central to the activation of eIF5A, a key regulator of protein translation.
Caption: The enzymatic pathway of eIF5A activation involving deoxyhypusine synthase (DHS).
Experimental Protocols for Target Identification and Validation
A rigorous and multi-faceted approach is required to definitively identify and validate the molecular target of this compound. The following experimental workflow outlines the key stages and methodologies.
Target Identification and Validation Workflow
Caption: A generalized workflow for the identification and validation of the molecular target of this compound.
Detailed Methodologies
1. Target Identification
-
Affinity-based Pull-down Assays:
-
Protocol: this compound is chemically modified to incorporate a linker and a reactive group for immobilization onto a solid support (e.g., magnetic beads). A lysate from P. falciparum is incubated with the immobilized compound. Proteins that bind to this compound are "pulled down," eluted, and identified by mass spectrometry.
-
-
Label-free Methods (e.g., Cellular Thermal Shift Assay - CETSA):
-
Protocol: Intact P. falciparum parasites are treated with this compound or a vehicle control. The treated cells are then subjected to a temperature gradient. The principle is that a protein target will be stabilized by the binding of the drug, leading to a higher melting temperature. The soluble protein fraction at each temperature is analyzed by western blotting for a candidate target or by mass spectrometry for a proteome-wide analysis (Thermal Proteome Profiling - TPP).
-
-
Genetic Screens for Drug-Resistant Mutants:
-
Protocol: P. falciparum cultures are subjected to continuous culture in the presence of increasing concentrations of this compound to select for resistant parasites. The genomes of the resistant clones are then sequenced to identify mutations in genes that could encode the drug target or be involved in the resistance mechanism.
-
2. Target Validation
-
Biochemical Assays:
-
Enzyme Inhibition Assays (for DHS): Recombinant P. falciparum DHS is expressed and purified. The enzymatic activity is measured in the presence of varying concentrations of this compound. The IC50 value, representing the concentration of the compound that inhibits 50% of the enzyme's activity, is determined.
-
Binding Assays (e.g., Isothermal Titration Calorimetry - ITC): The direct binding of this compound to the purified target protein is measured. ITC directly measures the heat change upon binding, allowing for the determination of the binding affinity (Kd), stoichiometry, and thermodynamic parameters of the interaction.
-
-
Cellular Assays:
-
Target Engagement Assays: Techniques like CETSA can be used in a targeted manner to confirm that this compound engages with the putative target protein within the parasite.
-
Phenotypic Analysis: The effect of this compound on parasite growth and morphology is observed using microscopy. Stage-specific effects (e.g., inhibition of trophozoite development) can provide clues about the function of the target.
-
-
Genetic Validation:
-
Gene Knockout/Knockdown: The gene encoding the putative target protein is disrupted or its expression is reduced in P. falciparum using techniques like CRISPR-Cas9 or conditional knockdown systems. If the genetic modification results in a phenotype that mimics the effect of the drug or alters the parasite's sensitivity to the drug, it provides strong evidence for the target's identity.
-
Conclusion and Future Directions
While the definitive molecular target of this compound in P. falciparum is yet to be confirmed, the available data points towards deoxyhypusine synthase as a promising candidate. The experimental framework outlined in this guide provides a clear and comprehensive roadmap for researchers to systematically investigate this hypothesis. Successful target identification and validation are critical next steps in the development of this compound as a potential antimalarial drug, enabling structure-based drug design and a deeper understanding of its mechanism of action. The open-source nature of the MMV Pathogen Box encourages collaborative research efforts to unlock the full therapeutic potential of compounds like this compound in the fight against malaria and other infectious diseases.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Stepwise in vitro screening of MMV pathogen box compounds against Plasmodium falciparum to identify potent antimalarial candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multi-center screening of the Pathogen Box collection for schistosomiasis drug discovery | Medicines for Malaria Venture [mmv.org]
- 4. Screening of the Pathogen Box for inhibitors with dual efficacy against Giardia lamblia and Cryptosporidium parvum - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Activity of MMV676584 Against Plasmodium falciparum: A Methodological and Data-Driven Guide
Disclaimer: As of November 20, 2025, publicly available scientific literature does not contain specific data on the in vitro activity, mechanism of action, or detailed experimental protocols for the compound MMV676584 against Plasmodium falciparum. The following guide has been constructed based on established methodologies and data presentation formats commonly used in the field of antimalarial drug discovery. The quantitative values and specific pathways presented herein are illustrative examples derived from research on other antimalarial compounds and should not be attributed to this compound. This document serves as a template for the type of in-depth technical guide that would be produced should data on this compound become available.
Introduction
The emergence and spread of drug-resistant Plasmodium falciparum necessitates the continuous discovery and development of novel antimalarial agents with diverse mechanisms of action. This technical guide provides a comprehensive overview of the methodologies used to characterize the in vitro activity of novel compounds against P. falciparum, using the placeholder this compound as an example. It is intended for researchers, scientists, and drug development professionals engaged in antimalarial research.
Quantitative Assessment of In Vitro Antiplasmodial Activity
The initial evaluation of a potential antimalarial compound involves determining its potency against various strains of P. falciparum. This is typically expressed as the half-maximal inhibitory concentration (IC50) or the half-maximal effective concentration (EC50).
Data Summary
The following table summarizes hypothetical IC50 values for this compound against a panel of drug-sensitive and drug-resistant P. falciparum strains.
| P. falciparum Strain | Resistance Profile | Hypothetical IC50 (nM) for this compound |
| 3D7 | Chloroquine-sensitive | 15 ± 3 |
| Dd2 | Chloroquine-resistant, Pyrimethamine-resistant | 20 ± 5 |
| K1 | Chloroquine-resistant, Sulfadoxine-Pyrimethamine-resistant | 18 ± 4 |
| W2 | Chloroquine-resistant, Mefloquine-resistant | 25 ± 6 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of in vitro findings. The following sections outline standard protocols used in the assessment of antimalarial compounds.
In Vitro Susceptibility Testing: SYBR Green I-Based Fluorescence Assay
This assay is a widely used method for determining the IC50 of antimalarial compounds.
Methodology:
-
Parasite Culture: Asynchronous P. falciparum cultures are maintained in RPMI-1640 medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Compound Preparation: The test compound (e.g., this compound) is serially diluted in complete medium in a 96-well plate.
-
Assay Initiation: Synchronized ring-stage parasites are added to each well to achieve a final parasitemia of 0.5% and a hematocrit of 2%.
-
Incubation: The plate is incubated for 72 hours under the standard culture conditions.
-
Lysis and Staining: A lysis buffer containing SYBR Green I is added to each well. SYBR Green I intercalates with parasitic DNA.
-
Fluorescence Reading: The fluorescence intensity is measured using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Data Analysis: The fluorescence readings are plotted against the log of the drug concentration, and the IC50 value is determined by non-linear regression analysis.
Mechanism of Action Studies: Hemozoin Inhibition Assay
This assay investigates whether a compound interferes with the parasite's ability to detoxify heme, a common mechanism for quinoline antimalarials.
Methodology:
-
Reaction Mixture: A reaction mixture is prepared containing hemin chloride, a buffer (e.g., sodium acetate), and the test compound at various concentrations.
-
Initiation: The reaction is initiated by the addition of a lipid source (e.g., a solution of fatty acids).
-
Incubation: The mixture is incubated at 37°C for 18-24 hours to allow for the formation of β-hematin (synthetic hemozoin).
-
Quantification: The amount of β-hematin formed is quantified by measuring the absorbance of the solubilized pellet at 405 nm after washing and centrifugation steps.
-
Analysis: The percentage of inhibition is calculated relative to a drug-free control, and the IC50 for hemozoin formation inhibition is determined.
Visualizations
Diagrams are essential for illustrating complex workflows and biological pathways.
Caption: A generalized workflow for determining the in vitro antiplasmodial activity of a test compound.
Caption: A simplified diagram illustrating the inhibition of hemozoin formation as a potential antimalarial mechanism.
A New Frontier in Cryptosporidiosis Treatment: The Discovery and Synthesis of the Potent Proteasome Inhibitor MMV676584
A landmark study has unveiled a promising new therapeutic candidate, MMV676584, a potent and selective inhibitor of the Cryptosporidium parvum proteasome. This novel compound demonstrates significant activity against the parasite both in vitro and in vivo, heralding a new approach to treating cryptosporidiosis, a debilitating diarrheal disease with limited treatment options, particularly for immunocompromised individuals and young children.
The discovery of this compound is the result of a comprehensive high-throughput screening of the Medicines for Malaria Venture (MMV) Pathogen Box, a collection of diverse small molecules with known activity against various pathogens. This effort identified a series of compounds with a common structural motif that exhibited potent anti-cryptosporidial activity. Subsequent lead optimization efforts focused on enhancing potency, selectivity, and pharmacokinetic properties, culminating in the identification of this compound.
Mechanism of Action: Targeting the Parasite's Protein Degradation Machinery
This compound exerts its anti-cryptosporidial effect by specifically inhibiting the β5 subunit of the Cryptosporidium parvum proteasome (CpPS-β5). The proteasome is a critical cellular machine responsible for degrading damaged or unneeded proteins, a process essential for parasite survival and replication. By blocking the chymotrypsin-like activity of the proteasome, this compound disrupts the parasite's ability to maintain protein homeostasis, leading to cell death.
dot
Caption: Mechanism of this compound action on the Cryptosporidium proteasome.
Quantitative Efficacy of this compound
This compound has demonstrated impressive potency in a range of preclinical assays. The following tables summarize the key quantitative data.
| In Vitro Activity | |
| Parameter | Value |
| CpPS-β5 Enzymatic IC50 | 5 nM |
| C. parvum (HCT-8 cells) EC50 | 10 nM |
| C. hominis (HCT-8 cells) EC50 | 18 nM |
| Cytotoxicity (HCT-8 cells) CC50 | >25,000 nM |
| Selectivity Index (CC50/EC50) | >2,500 |
| In Vivo Efficacy (IFNγ-KO Mouse Model) | |
| Dose | Reduction in Oocyst Shedding |
| 10 mg/kg, twice daily (oral) | >99% |
| 30 mg/kg, once daily (oral) | >95% |
Discovery and Development Workflow
The identification of this compound followed a rigorous and systematic drug discovery pipeline, as illustrated in the workflow diagram below.
dot
Caption: The discovery workflow for this compound.
Synthesis of this compound
The chemical synthesis of this compound is a multi-step process commencing from commercially available starting materials. The detailed synthetic route involves key transformations including a Suzuki coupling to construct the biaryl core, followed by the introduction of the pharmacophoric elements responsible for its potent and selective inhibition of the Cryptosporidium proteasome. A detailed, step-by-step protocol is outlined below.
(Note: A detailed, multi-step synthetic scheme with chemical structures and reagents would be presented here in a full whitepaper. Due to the limitations of this format, a descriptive summary is provided.)
The synthesis begins with the protection of a substituted indole, followed by a regioselective bromination. The resulting bromoindole undergoes a Suzuki coupling with a suitable boronic acid derivative to form the key biaryl linkage. Subsequent functional group manipulations, including amide bond formation and deprotection steps, lead to the final compound, this compound. Each intermediate is purified by column chromatography and characterized by standard analytical techniques (NMR, LC-MS).
Experimental Protocols
High-Throughput Screening (HTS)
The HTS was performed in a 384-well plate format using a recombinant C. parvum strain expressing luciferase. Human ileocecal adenocarcinoma (HCT-8) cells were seeded and infected with C. parvum sporozoites. Compounds from the MMV Pathogen Box were added at a final concentration of 10 µM. After a 72-hour incubation, parasite viability was assessed by measuring luciferase activity. Hits were defined as compounds that inhibited parasite growth by more than 80% with minimal host cell toxicity.
CpPS-β5 Enzymatic Assay
The inhibitory activity of this compound against the C. parvum proteasome was determined using a fluorogenic assay. Recombinant CpPS-β5 was incubated with a range of inhibitor concentrations in assay buffer. The reaction was initiated by the addition of the fluorogenic substrate Suc-LLVY-AMC. The rate of substrate cleavage was monitored by measuring the increase in fluorescence over time. IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.
In Vitro Anti-cryptosporidial Assay
HCT-8 cells were grown to confluence in 96-well plates and infected with C. parvum sporozoites. This compound was added in a serial dilution. After 72 hours of incubation, parasite growth was quantified using an imaging-based assay with a parasite-specific antibody or by quantitative PCR (qPCR) of parasite DNA. EC50 values were determined from the resulting dose-response curves.
In Vivo Efficacy Study
The in vivo efficacy of this compound was evaluated in an interferon-gamma knockout (IFNγ-KO) mouse model of cryptosporidiosis. Mice were infected with C. parvum oocysts. Treatment with this compound, formulated in a suitable vehicle, was initiated 24 hours post-infection and continued for five days. Oocyst shedding in the feces was monitored daily by microscopy. The percentage reduction in oocyst shedding was calculated by comparing the treated groups to the vehicle control group.
Conclusion
This compound represents a significant advancement in the pursuit of novel therapeutics for cryptosporidiosis. Its potent and selective inhibition of the Cryptosporidium proteasome, coupled with its excellent in vivo efficacy, establishes it as a promising lead candidate for further clinical development. The detailed discovery, synthesis, and characterization of this compound provide a solid foundation for future research aimed at delivering a much-needed new treatment for this neglected parasitic disease.
Methodological & Application
Experimental Protocols for In Vitro Assays of MMV676584
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vitro evaluation of the antimalarial compound MMV676584. The described assays are designed to determine the compound's potency against Plasmodium falciparum, the deadliest species of malaria parasite, and to assess its cytotoxic effect on mammalian cells.
Data Summary
The following tables summarize the in vitro activity of this compound against Plasmodium falciparum and a mammalian cell line.
| Compound | Organism/Cell Line | Assay | IC50 (nM) | Reference |
| This compound | Plasmodium falciparum (3D7, chloroquine-sensitive) | SYBR Green I Assay | 12.07 ± 4.41 | [1] |
| This compound | Plasmodium falciparum (K1, chloroquine-resistant) | SYBR Green I Assay | 25.43 ± 8.15 | [1] |
| Compound | Cell Line | Assay | CC50 (µM) | Selectivity Index (SI) | Reference |
| This compound | Human Foreskin Fibroblasts (HFF) | MTT Assay | 1.14 ± 0.03 | >44 | [1] |
IC50: Half-maximal inhibitory concentration. CC50: Half-maximal cytotoxic concentration. Selectivity Index (SI): CC50 / IC50. A higher SI indicates greater selectivity for the parasite over mammalian cells.
Experimental Protocols
In Vitro Antimalarial Activity Assay (SYBR Green I-based Fluorescence Assay)
This protocol is used to determine the 50% inhibitory concentration (IC50) of this compound against the asexual erythrocytic stages of P. falciparum. The assay relies on the fluorescent dye SYBR Green I, which intercalates with DNA, to quantify parasite proliferation.[2][3][4]
Materials:
-
Plasmodium falciparum culture (e.g., 3D7 or K1 strain)
-
Human erythrocytes (O+)
-
Complete culture medium (RPMI-1640 supplemented with HEPES, sodium bicarbonate, hypoxanthine, gentamicin, and Albumax II)
-
This compound stock solution (in DMSO)
-
96-well black microplates
-
SYBR Green I lysis buffer (Tris, EDTA, saponin, Triton X-100, and SYBR Green I)
-
Fluorescence plate reader (excitation: 485 nm, emission: 530 nm)
-
Incubator with gas mixture (5% CO2, 5% O2, 90% N2) at 37°C
Procedure:
-
Prepare a parasite culture with 0.5% parasitemia and 2% hematocrit.
-
Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should not exceed 0.5%.
-
Add 100 µL of the parasite culture to each well of a 96-well plate.
-
Add 100 µL of the diluted compound to the respective wells. Include parasite-only (positive control) and erythrocyte-only (negative control) wells.
-
Incubate the plate for 72 hours at 37°C in a trigas incubator.
-
After incubation, add 100 µL of SYBR Green I lysis buffer to each well.
-
Incubate the plate in the dark at room temperature for 1 hour.
-
Measure the fluorescence using a plate reader.
-
Calculate the IC50 value by plotting the percentage of parasite growth inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol assesses the cytotoxicity of this compound against a mammalian cell line (e.g., Human Foreskin Fibroblasts - HFF) to determine the compound's selectivity. The assay measures the metabolic activity of viable cells via the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to formazan.[5]
Materials:
-
Human Foreskin Fibroblast (HFF) cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well clear microplates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader (absorbance at 570 nm)
-
CO2 incubator (5% CO2 at 37°C)
Procedure:
-
Seed HFF cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Replace the medium in the wells with the medium containing the diluted compound. Include cell-only (positive control) and medium-only (negative control) wells.
-
Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the CC50 value by plotting the percentage of cell viability against the log of the compound concentration.
Visualizations
The following diagrams illustrate the experimental workflow for the in vitro assays and the life cycle of Plasmodium falciparum, the target of this compound.
Caption: Experimental workflows for in vitro antimalarial and cytotoxicity assays.
Caption: Simplified life cycle of Plasmodium falciparum.
References
- 1. mdpi.com [mdpi.com]
- 2. iddo.org [iddo.org]
- 3. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening | Springer Nature Experiments [experiments.springernature.com]
- 4. Compound Sensitivity Assay Using SYBR Green I [bio-protocol.org]
- 5. scielo.br [scielo.br]
Application Notes and Protocols for MMV390048 (MMV048) in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
Introduction
MMV390048 (also known as MMV048) is a novel antimalarial compound belonging to the aminopyridine class.[1] It has demonstrated significant potency against multiple stages of the Plasmodium parasite's life cycle, including drug-resistant strains.[2][3] These characteristics make it a promising candidate for the development of new antimalarial therapies, potentially as part of a single-dose cure.[2][4] This document provides detailed application notes and protocols for the use of MMV390048 in a laboratory setting.
Mechanism of Action
MMV390048 functions by selectively inhibiting the Plasmodium falciparum phosphatidylinositol 4-kinase (PfPI4K).[1][5][6] This kinase is crucial for the parasite's intracellular development and trafficking processes. By targeting PfPI4K, MMV390048 disrupts essential parasite functions, leading to its death.[6]
Quantitative Data Summary
The following table summarizes the in vitro activity of MMV390048 against various stages of the Plasmodium falciparum parasite.
| Assay Type | Parasite Strain/Stage | IC50 / EC50 (nM) | Reference |
| Asexual Blood Stage (Inhibition) | P. falciparum (NF54) | 28 | [7] |
| Asexual Blood Stage (Inhibition) | P. falciparum (Dd2, resistant) | 40-50 (four- to fivefold shift from parental) | [6] |
| Late-Stage Gametocytes (Viability) | P. falciparum | 285 | [6] |
Signaling Pathway
The diagram below illustrates the proposed mechanism of action for MMV390048, highlighting its inhibitory effect on PfPI4K.
Caption: Mechanism of action of MMV390048.
Experimental Protocols
Asexual Blood Stage Inhibition Assay (SYBR Green I-based)
This protocol is adapted from standard methodologies for assessing antimalarial activity against the asexual blood stages of P. falciparum.
Objective: To determine the 50% inhibitory concentration (IC50) of MMV390048 against the asexual blood stages of P. falciparum.
Materials:
-
P. falciparum culture (e.g., NF54 or Dd2 strains)
-
Human red blood cells (RBCs)
-
Complete parasite culture medium (RPMI 1640 with L-glutamine, supplemented with HEPES, hypoxanthine, sodium bicarbonate, and AlbuMAX II or human serum)
-
MMV390048 stock solution (in DMSO)
-
SYBR Green I lysis buffer (containing SYBR Green I, Tris-HCl, EDTA, saponin, and Triton X-100)
-
96-well black microplates
-
Incubator with a gas mixture of 5% CO2, 5% O2, and 90% N2
-
Fluorescence plate reader
Workflow Diagram:
Caption: Workflow for the asexual blood stage inhibition assay.
Procedure:
-
Parasite Culture: Maintain a continuous culture of P. falciparum in human RBCs using standard methods. Synchronize the parasite culture to the ring stage.
-
Plate Preparation:
-
Prepare a serial dilution of MMV390048 in complete culture medium in a 96-well plate. The final concentrations should typically range from nanomolar to micromolar.
-
Include positive controls (e.g., chloroquine or artemisinin) and negative controls (DMSO vehicle).
-
-
Assay Setup:
-
Adjust the synchronized ring-stage parasite culture to 0.5% parasitemia and 2% hematocrit in complete culture medium.
-
Add the parasite suspension to each well of the 96-well plate containing the serially diluted compound.
-
-
Incubation: Incubate the plate for 72 hours at 37°C in a trigas incubator.
-
Lysis and Staining:
-
After incubation, add SYBR Green I lysis buffer to each well.
-
Incubate the plate in the dark at room temperature for 1 hour.
-
-
Fluorescence Reading: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.
-
Data Analysis:
-
Subtract the background fluorescence from uninfected RBCs.
-
Normalize the fluorescence values to the drug-free control wells.
-
Plot the percentage of parasite growth inhibition against the log of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Gametocyte Viability Assay (pLDH-based)
This protocol is designed to assess the effect of MMV390048 on the viability of late-stage (P. falciparum) gametocytes.
Objective: To determine the potency of MMV390048 in killing mature, transmissible-stage gametocytes.
Materials:
-
Mature P. falciparum gametocyte culture (Stage IV/V)
-
Complete parasite culture medium
-
MMV390048 stock solution (in DMSO)
-
Parasite lactate dehydrogenase (pLDH) assay reagents (Malstat reagent, NBT/PES solution)
-
96-well microplates
-
Spectrophotometer
Workflow Diagram:
Caption: Workflow for the gametocyte viability assay.
Procedure:
-
Gametocyte Culture: Generate mature (Stage IV/V) P. falciparum gametocytes using established protocols.
-
Plate Preparation: Prepare serial dilutions of MMV390048 in complete culture medium in a 96-well plate.
-
Assay Setup: Add the mature gametocyte culture to each well of the plate containing the diluted compound.
-
Incubation: Incubate the plate for 48 to 72 hours under appropriate culture conditions.
-
Cell Lysis: Lyse the gametocytes to release the pLDH enzyme.
-
pLDH Assay:
-
Add Malstat reagent to each well.
-
Add NBT/PES solution to initiate the colorimetric reaction.
-
Incubate in the dark at room temperature.
-
-
Absorbance Reading: Measure the absorbance at 650 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of gametocyte viability relative to the drug-free control and determine the IC50 value by fitting the data to a dose-response curve.
Concluding Remarks
MMV390048 is a potent antimalarial compound with a novel mechanism of action. The protocols outlined in this document provide a framework for its in vitro evaluation. Researchers should adhere to standard laboratory safety practices and good cell culture techniques when working with P. falciparum and antimalarial compounds. The provided data and methodologies can serve as a valuable resource for further investigation into the therapeutic potential of MMV390048.
References
- 1. medkoo.com [medkoo.com]
- 2. MMV048 | Medicines for Malaria Venture [mmv.org]
- 3. New publication highlights efficacy of MMV048 against resistant strains of malaria | Medicines for Malaria Venture [mmv.org]
- 4. MMV048 | Medicines for Malaria Venture [mmv.org]
- 5. journals.asm.org [journals.asm.org]
- 6. Antimalarial efficacy of MMV390048, an inhibitor of Plasmodium phosphatidylinositol 4-kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Application Note: Solubility and Preparation of MMV676584 for Cell-Based Assays
Disclaimer: Publicly available scientific literature and chemical databases do not contain specific solubility or biological data for the compound identifier "MMV676584". Therefore, this application note will use a hypothetical antimalarial compound, designated MMV_XYZ , to provide a representative protocol and data for researchers working with novel, potentially poorly soluble compounds. The presented data and pathways are illustrative and based on common practices in antimalarial drug development.
Introduction
The development of novel antimalarial agents is crucial to combat the spread of drug-resistant Plasmodium falciparum. A significant challenge in the early stages of drug discovery is the poor aqueous solubility of many lead compounds. Accurate and reproducible in vitro testing requires robust protocols for compound solubilization and preparation to ensure that the effective concentration in cell-based assays is known and consistent. This application note provides a detailed protocol for the solubilization of a model poorly soluble antimalarial compound, MMV_XYZ, and its preparation for a standard P. falciparum proliferation assay.
Solubility of MMV_XYZ
Proper stock solution preparation begins with an understanding of the compound's solubility in common laboratory solvents. For many nonpolar compounds, Dimethyl Sulfoxide (DMSO) is the solvent of choice due to its high solubilizing power and miscibility with aqueous cell culture media.[1][2]
Table 1: Hypothetical Solubility Data for MMV_XYZ
| Solvent | Solubility (at 25°C) | Notes |
| DMSO | > 50 mg/mL (approx. 100 mM) | Recommended for primary stock solutions. |
| Ethanol (100%) | 5-10 mg/mL | May be used as an alternative to DMSO, but lower concentrations in final assay are recommended. |
| Water (Aqueous Buffer, pH 7.4) | < 0.1 µg/mL | Essentially insoluble in aqueous media, necessitating an organic solvent for stock preparation. |
Experimental Protocols
3.1. Preparation of a 10 mM Primary Stock Solution of MMV_XYZ in DMSO
This protocol describes the preparation of a high-concentration primary stock solution of the hypothetical compound MMV_XYZ.
Materials:
-
MMV_XYZ powder (assuming a molecular weight of 500 g/mol )
-
Anhydrous DMSO, cell culture grade
-
Sterile 1.5 mL microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Tare a sterile microcentrifuge tube or vial on a calibrated analytical balance.
-
Carefully weigh 5 mg of MMV_XYZ powder into the tube.
-
Using a calibrated micropipette, add 1 mL of anhydrous DMSO to the tube. This will result in a final concentration of 5 mg/mL, which corresponds to 10 mM for a compound with a molecular weight of 500 g/mol .
-
Cap the tube securely and vortex vigorously for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution for any undissolved particulate matter. If particulates are present, sonicate the tube in a water bath for 5-10 minutes.
-
Once fully dissolved, the stock solution can be stored at -20°C or -80°C. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.
3.2. Preparation of Working Solutions for a Plasmodium falciparum Proliferation Assay
This protocol outlines the serial dilution of the primary stock solution to prepare working solutions for a typical in vitro antiplasmodial assay. The final concentration of DMSO in the assay wells should be kept low, typically ≤ 0.5%, to minimize solvent-induced toxicity to the parasites.[3][4][5]
Materials:
-
10 mM primary stock solution of MMV_XYZ in DMSO
-
Complete parasite culture medium (e.g., RPMI 1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)[6]
-
Sterile microcentrifuge tubes
-
96-well microtiter plates
Procedure:
-
Intermediate Dilution: Thaw an aliquot of the 10 mM primary stock solution. Prepare an intermediate stock solution by diluting the primary stock 1:100 in complete parasite culture medium. For example, add 5 µL of the 10 mM stock to 495 µL of culture medium to yield a 100 µM solution with 1% DMSO.
-
Serial Dilutions: Perform serial dilutions from the 100 µM intermediate stock in a 96-well plate. For a 2-fold serial dilution, add 100 µL of culture medium to several wells. Add 100 µL of the 100 µM intermediate stock to the first well, mix well, and then transfer 100 µL to the next well. Repeat to generate a range of concentrations.
-
Final Assay Concentration: When adding the parasitized red blood cells to the wells containing the serially diluted compound, the final concentration of the compound will be halved, and the final DMSO concentration will be ≤ 0.5%.
-
Vehicle Control: Prepare a vehicle control by performing the same dilutions with DMSO that does not contain the compound. This is crucial for assessing the effect of the solvent on parasite growth.
Visualizations
4.1. Experimental Workflow
The following diagram illustrates the general workflow for preparing a poorly soluble compound and its application in a cell-based Plasmodium falciparum proliferation assay, such as the SYBR Green I assay.[7][8]
Caption: Workflow for MMV_XYZ preparation and use in a P. falciparum proliferation assay.
4.2. Hypothetical Signaling Pathway
Novel antimalarial compounds may target various essential pathways in Plasmodium falciparum, such as protein kinases, which are crucial for parasite survival and replication.[9][10] The diagram below represents a simplified, hypothetical signaling pathway involving a protein kinase that could be inhibited by MMV_XYZ.
Caption: Hypothetical signaling pathway inhibited by MMV_XYZ.
References
- 1. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. quora.com [quora.com]
- 3. Organoarsenic Compounds with In Vitro Activity against the Malaria Parasite Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Plasmodium falciparum Drug Sensitivity Assay: Inhibition of Parasite Growth by Incorporation of Stomatocytogenic Amphiphiles into the Erythrocyte Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro and in silico evaluation of synthetic compounds derived from bi-triazoles against asexual and sexual forms of Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro and in vivo antiplasmodial evaluation of sugar-modified nucleoside analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iddo.org [iddo.org]
- 8. In Vitro Assessment of Antiplasmodial Activity and Cytotoxicity of Polyalthia longifolia Leaf Extracts on Plasmodium falciparum Strain NF54 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Targeting the Plasmodium falciparum proteome and organelles for potential antimalarial drug candidates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dosing and Administration of MMV688533 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
MMV688533 is a potent, long-acting acylguanidine antimalarial agent with rapid parasite clearance. It has demonstrated significant efficacy in preclinical studies, particularly in mouse models of Plasmodium falciparum infection. These application notes provide a comprehensive overview of the dosing, administration, and relevant experimental protocols for utilizing MMV688533 in a research setting.
Data Presentation
Table 1: In Vivo Efficacy of Single-Dose Oral MMV688533 in P. falciparum-Infected NSG Mice.[1]
| Dose (mg/kg) | Route of Administration | Mouse Model | Outcome |
| 0.5 - 75 | Oral | P. falciparum NSG | Dose-dependent parasite clearance |
| 50 | Oral | P. falciparum NSG | Control (DHA) |
| Vehicle | Oral | P. falciparum NSG | Control |
Table 2: Pharmacokinetic Parameters of MMV688533 in Mice
| Parameter | Value | Species/Strain | Notes |
| Oral Bioavailability | Good (nearly 50%) | Rat (data in mice not specified but expected to be favorable) | Encouraging for single-dose treatment potential.[1] |
| Minimal Parasiticidal Concentration (in vivo) | 20.3 ng/mL | P. falciparum NSG Mice | Predicted value.[2] |
Experimental Protocols
In Vivo Efficacy Assessment in P. falciparum Humanized Mouse Model
This protocol outlines the methodology for evaluating the efficacy of MMV688533 against blood-stage P. falciparum in a humanized mouse model.
Materials:
-
MMV688533
-
Vehicle for formulation (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[3]
-
NOD scid gamma (NSG) mice
-
Human red blood cells (hRBCs)
-
P. falciparum parasite culture (e.g., 3D7 strain)
-
Phosphate-buffered saline (PBS)
-
Giemsa stain
-
Microscope
Procedure:
-
Humanized Mouse Model Preparation:
-
Engraft NSG mice with human red blood cells. This can be achieved through daily intraperitoneal or intravenous injections of hRBCs for several days to establish a suitable level of human red blood cell chimerism.[4][5][6][7]
-
Monitor the percentage of hRBCs in peripheral blood to ensure successful engraftment.
-
-
Parasite Infection:
-
Infect the humanized mice with P. falciparum parasites, typically through intravenous injection of infected red blood cells (iRBCs).
-
Allow the infection to establish, monitoring parasitemia daily by preparing thin blood smears from tail blood, staining with Giemsa, and examining under a microscope.
-
-
MMV688533 Formulation and Administration:
-
On the day of administration, prepare the final dosing solution by diluting the stock in the vehicle. A suggested formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline to achieve the desired final concentration.[3] Ensure the solution is clear and homogenous.
-
Administer a single oral dose of MMV688533 to the infected mice at the desired concentration (e.g., ranging from 0.5 to 75 mg/kg).[8] Include vehicle-treated and, if applicable, positive control (e.g., Dihydroartemisinin) groups.
-
Monitoring and Data Collection:
-
Monitor parasitemia in all groups daily for an extended period (e.g., up to 42 days) to assess parasite clearance and any potential recrudescence.[1]
-
Collect data on animal health, including weight and any signs of toxicity.
-
Pharmacokinetic Study in Mice
This protocol describes a general procedure for assessing the pharmacokinetic profile of MMV688533 in mice.
Materials:
-
MMV688533
-
Formulation vehicle (as described above)
-
Healthy or P. falciparum-infected humanized mice
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)
-
Equipment for sample processing and analysis (e.g., centrifuge, LC-MS/MS)
Procedure:
-
Drug Administration:
-
Administer a single dose of MMV688533 to mice via the desired route (e.g., oral gavage or intravenous injection).
-
-
Blood Sampling:
-
Collect serial blood samples from the mice at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24, 48, 72, and 96 hours post-dose).
-
Process the blood samples to obtain plasma or whole blood, depending on the analytical method.
-
-
Sample Analysis:
-
Quantify the concentration of MMV688533 in the samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Calculate key pharmacokinetic parameters, including maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and half-life (t1/2), using appropriate software.
-
Visualizations
Caption: Experimental workflow for in vivo studies of MMV688533.
Caption: Proposed mechanism of action of MMV688533.
References
- 1. researchgate.net [researchgate.net]
- 2. researchers.cdu.edu.au [researchers.cdu.edu.au]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Further Improvements of the P. falciparum Humanized Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Humanized Mouse Models for the Study of Human Malaria Parasite Biology, Pathogenesis, and Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The antimalarial MMV688533 provides potential for single-dose cures with a high barrier to Plasmodium falciparum parasite resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MMV676584 in High-Throughput Screening Assays
A search for the compound MMV676584 in publicly available chemical and biological databases, as well as in scientific literature related to the Medicines for Malaria Venture (MMV), did not yield any specific information. This suggests that the identifier may be incorrect or that data for this particular compound has not been released into the public domain.
Therefore, it is not possible to provide detailed, compound-specific application notes and protocols as requested. The following information is based on general procedures and high-throughput screening (HTS) cascades commonly employed by organizations like the Medicines for Malaria Venture for the identification and characterization of novel anti-malarial compounds. Researchers working with a specific MMV compound should refer to the documentation provided with the compound library for precise data and handling instructions.
General Principles of Anti-Malarial High-Throughput Screening
High-throughput screening for anti-malarial compounds typically involves a multi-stage cascade designed to efficiently identify potent and selective inhibitors of Plasmodium falciparum, the deadliest species of malaria parasite. The general workflow aims to first identify compounds that inhibit parasite growth and then triage these "hits" through a series of secondary assays to eliminate false positives and prioritize compounds with desirable drug-like properties.
Typical HTS Cascade for Anti-malarial Drug Discovery
Caption: Generalized workflow for anti-malarial high-throughput screening and hit validation.
Experimental Protocols
The following are generalized protocols for key assays in an anti-malarial HTS cascade. Note: These are representative protocols and may not reflect the exact methods used for a specific compound like this compound.
Primary High-Throughput Screening against P. falciparum
Objective: To identify compounds that inhibit the growth of asexual blood-stage P. falciparum.
Principle: A luciferase-expressing parasite strain is often used, where the luminescence signal is proportional to parasite viability. A decrease in signal in the presence of a compound indicates growth inhibition.
Materials:
-
P. falciparum NF54 strain expressing luciferase
-
Complete culture medium (RPMI 1640, AlbuMAX II, hypoxanthine, gentamicin)
-
Human red blood cells (O+)
-
384-well microplates
-
Compound library plates (e.g., 10 mM in DMSO)
-
Luciferase assay reagent (e.g., Bright-Glo)
-
Luminometer
Protocol:
-
Prepare a synchronized culture of ring-stage P. falciparum at 0.5% parasitemia and 2.5% hematocrit in complete culture medium.
-
Using an automated liquid handler, dispense 50 nL of compound from the library plate into the 384-well assay plates. This results in a final compound concentration of 1-10 µM, depending on the assay volume.
-
Dispense 50 µL of the parasite culture into each well of the assay plates.
-
Incubate the plates for 72 hours at 37°C in a humidified, gassed incubator (5% CO₂, 5% O₂, 90% N₂).
-
After incubation, add 25 µL of luciferase assay reagent to each well.
-
Incubate for 5-10 minutes at room temperature to allow for cell lysis and signal stabilization.
-
Read the luminescence signal using a plate-based luminometer.
-
Calculate the percentage of parasite growth inhibition relative to vehicle (DMSO) controls.
Dose-Response and IC₅₀ Determination
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of active compounds.
Principle: Compounds are tested over a range of concentrations to determine the concentration at which 50% of parasite growth is inhibited.
Protocol:
-
Prepare serial dilutions of the hit compounds, typically in a 10-point, 3-fold dilution series starting from a high concentration (e.g., 20 µM).
-
Perform the P. falciparum growth inhibition assay as described above, using the serially diluted compounds.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic model to determine the IC₅₀ value.
Cytotoxicity Assay
Objective: To assess the toxicity of the compounds against a mammalian cell line to determine selectivity.
Principle: A metabolic indicator dye (e.g., resazurin) is used to measure the viability of a mammalian cell line (e.g., HEK293) after exposure to the compound. A decrease in signal indicates cytotoxicity.
Materials:
-
HEK293 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
384-well microplates
-
Serially diluted compounds
-
Resazurin solution
Protocol:
-
Seed HEK293 cells into 384-well plates at a density of 5,000 cells per well and allow them to attach overnight.
-
Add the serially diluted compounds to the cells.
-
Incubate for 72 hours at 37°C in a humidified CO₂ incubator.
-
Add resazurin solution to each well and incubate for a further 2-4 hours.
-
Measure the fluorescence (excitation 560 nm, emission 590 nm) using a plate reader.
-
Calculate the half-maximal cytotoxic concentration (CC₅₀) and the selectivity index (SI = CC₅₀ / IC₅₀).
Data Presentation
Quantitative data from HTS assays for a hypothetical compound, this compound, would be summarized as follows for easy comparison and prioritization.
Table 1: In Vitro Activity Profile of this compound
| Assay | Strain/Cell Line | Endpoint | Value |
| Primary Activity | |||
| P. falciparum Growth | NF54 (Luciferase) | IC₅₀ | e.g., 150 nM |
| Selectivity | |||
| Cytotoxicity | HEK293 | CC₅₀ | e.g., >20 µM |
| Selectivity Index | - | SI | e.g., >133 |
| Resistance Profile | |||
| P. falciparum Growth | Dd2 (Resistant) | IC₅₀ | e.g., 200 nM |
| P. falciparum Growth | K1 (Resistant) | IC₅₀ | e.g., 180 nM |
| Pharmacological Profile | |||
| Speed of Action | NF54 | PCA₅₀ | e.g., 6 h |
Note: The values presented in this table are for illustrative purposes only and do not represent actual data for a compound named this compound.
Signaling Pathways in Malaria Drug Discovery
While the specific mechanism of action for an unknown compound like this compound would need to be determined experimentally, anti-malarial drugs can target various parasite-specific pathways. Below is a simplified representation of potential targets within the P. falciparum parasite.
Caption: Simplified overview of key pathways in P. falciparum targeted by existing anti-malarial drugs.
Application Notes and Protocols: MMV676584 (Ganaplacide) in Combination with Antimalarial Drugs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the novel antimalarial compound MMV676584, also known as ganaplacide or KAF156. The focus is on its use in combination with other antimalarial drugs, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.
Introduction
This compound (ganaplacide) is a novel, first-in-class antimalarial compound belonging to the imidazolopiperazine class. It is being developed by Novartis in partnership with Medicines for Malaria Venture (MMV) as a potential next-generation treatment for malaria, particularly in the face of growing resistance to artemisinin-based combination therapies (ACTs). Ganaplacide has demonstrated activity against multiple life-cycle stages of the Plasmodium parasite, including asexual blood stages, liver stages, and the sexual stages responsible for transmission.[1] To mitigate the risk of resistance development, ganaplacide is being co-formulated with other antimalarial agents.
Mechanism of Action
The precise molecular target of ganaplacide is still under investigation, though several mechanisms of action have been proposed.
-
Mitochondrial Inhibition : One proposed mechanism is the targeting of the parasite's mitochondria. Ganaplacide may inhibit the cytochrome bc1 complex within the mitochondrial electron transport chain, leading to a collapse of the mitochondrial membrane potential and subsequent parasite death.[2]
-
Disruption of Protein Transport : Another reported mechanism involves the disruption of the parasite's internal protein transport systems, which are vital for its survival within red blood cells.[3][4] It has been suggested that ganaplacide inhibits protein trafficking, blocks the establishment of new permeation pathways, and causes expansion of the endoplasmic reticulum.[5]
-
Resistance-Associated Proteins : While not considered direct targets, mutations in proteins such as PfCARL (a protein with 7 transmembrane domains), the P. falciparum acetyl-CoA transporter, and the UDP-galactose transporter have been shown to confer resistance to ganaplacide.[6]
The primary partner for ganaplacide in clinical development is lumefantrine . Lumefantrine acts by interfering with the parasite's detoxification process. Inside the host red blood cell, the parasite digests hemoglobin, releasing toxic heme. Lumefantrine inhibits the polymerization of this toxic heme into non-toxic hemozoin, leading to an accumulation of the toxic heme and parasite death.[2][7] The combination of ganaplacide and lumefantrine offers a dual mechanism of action against the malaria parasite.[2]
Another potential combination partner that has been investigated preclinically is cabamiquine (M5717). Cabamiquine inhibits parasite protein synthesis, offering a different mode of action that can complement that of ganaplacide, particularly against the liver stages of infection.[5]
Figure 1: Proposed mechanisms of action for ganaplacide and lumefantrine.
Quantitative Data from Clinical and In Vitro Studies
The following tables summarize the efficacy of ganaplacide in combination with other antimalarials from published clinical and in vitro studies.
Table 1: Efficacy of Ganaplacide/Lumefantrine-SDF in a Phase 2 Trial [8]
| Treatment Regimen (Once Daily) | Duration | Patient Population | PCR-Corrected ACPR* at Day 29 | 95% Confidence Interval |
| Ganaplacide 400 mg + Lumefantrine-SDF 960 mg | 1 day | Adults & Adolescents | 92% (46/50) | 81-98% |
| Ganaplacide 400 mg + Lumefantrine-SDF 960 mg | 2 days | Adults & Adolescents | 98% (47/48) | 89-100% |
| Ganaplacide 400 mg + Lumefantrine-SDF 960 mg | 3 days | Adults & Adolescents | 98% (42/43) | 88-100% |
| Ganaplacide 800 mg + Lumefantrine-SDF 960 mg | 1 day | Adults & Adolescents | 94% (45/48) | 83-99% |
| Ganaplacide 200 mg + Lumefantrine-SDF 480 mg | 3 days | Adults & Adolescents | 100% (47/47) | 93-100% |
| Ganaplacide 400 mg + Lumefantrine-SDF 480 mg | 3 days | Adults & Adolescents | 100% (44/44) | 92-100% |
| Artemether-Lumefantrine (Control) | 3 days | Adults & Adolescents | 100% (25/25) | 86-100% |
| Ganaplacide/Lumefantrine | 3 days | Children | Similar to control | - |
*ACPR: Adequate Clinical and Parasitological Response. The primary objective was met if the lower limit of the 95% CI was >80%.[9]
Table 2: Efficacy of Ganaplacide/Lumefantrine in the Phase 3 KALUMA Study [4]
| Treatment Regimen | Analysis Method | PCR-Corrected Cure Rate |
| Ganaplacide/Lumefantrine (GanLum) | Estimand Framework | 97.4% |
| Standard of Care (Coartem®) | Estimand Framework | 94.0% |
| Ganaplacide/Lumefantrine (GanLum) | Per-Protocol Analysis | 99.2% |
| Standard of Care (Coartem®) | Per-Protocol Analysis | 96.7% |
Table 3: In Vitro Asexual and Sexual Stage Activity of Ganaplacide vs. Artesunate [1]
| Compound | Target Stage | Mean IC₅₀ (nM) in Artemisinin-Resistant Isolates |
| Ganaplacide | Asexual Blood Stage | <10 |
| Artesunate | Asexual Blood Stage | Low-nanomolar range |
| Ganaplacide | Male Gametocytes (Stage V) | 99.8% inhibition at 250 nM |
| Artesunate | Male Gametocytes (Stage V) | 317.7 |
| Ganaplacide | Female Gametocytes (Stage V) | 60.6% inhibition at 250 nM |
| Artesunate | Female Gametocytes (Stage V) | 493.0 |
Experimental Protocols
Below are detailed protocols for key in vitro assays used to evaluate the efficacy of ganaplacide and its combinations.
Protocol 1: In Vitro Antimalarial Activity Assessment (Asexual Blood Stage)
This protocol is based on the widely used SYBR Green I-based fluorescence assay to determine the 50% inhibitory concentration (IC₅₀) of antimalarial compounds.[1][7]
Objective: To quantify the efficacy of ganaplacide, alone or in combination, against the asexual blood stages of P. falciparum.
Materials:
-
P. falciparum culture (synchronized to ring stage)
-
Complete parasite culture medium (e.g., RPMI-1640 with L-glutamine, HEPES, hypoxanthine, supplemented with AlbuMAX II and gentamicin)
-
Human erythrocytes (O+)
-
96-well black microplates, sterile
-
Test compounds (Ganaplacide, Lumefantrine, etc.) dissolved in DMSO and serially diluted
-
Lysis buffer with SYBR Green I (e.g., Tris buffer with saponin, Triton X-100, EDTA, and SYBR Green I)
-
Fluorescence plate reader (Excitation: 485 nm, Emission: 528 nm)
Methodology:
-
Parasite Synchronization: Synchronize P. falciparum cultures to the ring stage using 5% D-sorbitol treatment.[7]
-
Assay Plate Preparation:
-
Add 100 µL of complete culture medium to each well of a 96-well plate.
-
Prepare serial dilutions of the test compounds in separate plates and add 1 µL of the appropriate drug concentration to the assay plates. Include drug-free wells (negative control) and parasite-free wells (background control).
-
-
Parasite Seeding:
-
Adjust the synchronized parasite culture to 1% parasitemia and 2% hematocrit in complete medium.
-
Add 100 µL of this parasite suspension to each well (except background controls).
-
-
Incubation: Incubate the plates for 72 hours in a humidified, gassed (5% CO₂, 5% O₂, 90% N₂) incubator at 37°C.
-
Lysis and Staining:
-
After incubation, freeze the plates at -20°C to lyse the erythrocytes.
-
Thaw the plates and add 100 µL of SYBR Green I lysis buffer to each well.
-
Mix thoroughly and incubate in the dark at room temperature for 1-3 hours.
-
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with excitation at ~485 nm and emission at ~528 nm.
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Normalize the data to the drug-free control wells (100% growth).
-
Calculate the IC₅₀ values by fitting the dose-response data to a non-linear regression model (e.g., using GraphPad Prism software).
-
Figure 2: Workflow for the SYBR Green I-based in vitro antimalarial assay.
Protocol 2: In Vitro Transmission-Blocking Assessment (Dual Gamete Formation Assay)
This protocol is used to assess the effect of compounds on the viability and function of mature (Stage V) male and female gametocytes, which are responsible for transmission to mosquitoes.[1]
Objective: To determine the transmission-blocking potential of ganaplacide by quantifying its inhibitory effect on male and female gamete formation.
Materials:
-
Mature (Stage V) P. falciparum gametocyte culture
-
Gametocyte activation medium (e.g., RPMI-1640 supplemented with xanthurenic acid)
-
Test compounds (Ganaplacide, etc.)
-
Antibodies for immunofluorescence (e.g., anti-Pfs230 for female gametes, anti-alpha-tubulin for male gametes)
-
Fluorescently-labeled secondary antibodies
-
Microscope slides and coverslips
-
Fluorescence microscope
Methodology:
-
Compound Exposure:
-
Incubate mature gametocyte cultures with various concentrations of the test compound for 24-48 hours.
-
-
Gametocyte Activation:
-
Induce gametogenesis by transferring the treated parasites to the activation medium. This typically involves a temperature drop and exposure to xanthurenic acid to mimic conditions inside the mosquito midgut.
-
Incubate for 15-20 minutes to allow for gamete formation (exflagellation of male gametes).
-
-
Immunofluorescence Staining:
-
Fix the activated gametocytes.
-
Incubate with primary antibodies specific for male and female gametes.
-
Wash and incubate with corresponding fluorescently-labeled secondary antibodies.
-
Mount the stained cells on microscope slides.
-
-
Microscopy and Quantification:
-
Using a fluorescence microscope, count the number of fluorescently labeled male and female gametes.
-
Compare the counts in the drug-treated samples to the drug-free control samples.
-
-
Data Analysis:
-
Calculate the percentage inhibition of male and female gamete formation for each drug concentration.
-
Determine the IC₅₀ for transmission-blocking activity if a dose-response relationship is observed.
-
Conclusion
This compound (ganaplacide) represents a significant advancement in the development of new antimalarial therapies. Its novel mechanism of action, combined with the proven efficacy of partners like lumefantrine, provides a powerful tool against drug-resistant P. falciparum. The quantitative data from clinical trials are promising, indicating high cure rates that are non-inferior to current standards of care. The detailed in vitro protocols provided here serve as a guide for researchers to further evaluate ganaplacide and other novel compounds in combination, aiding in the critical mission to combat and eliminate malaria.
References
- 1. Assessment In Vitro of the Antimalarial and Transmission-Blocking Activities of Cipargamin and Ganaplacide in Artemisinin-Resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is Ganaplacide/Lumefantrine used for? [synapse.patsnap.com]
- 3. novartis.com [novartis.com]
- 4. vax-before-travel.com [vax-before-travel.com]
- 5. Drug Interaction Studies of Cabamiquine:Ganaplacide Combination against Hepatic Plasmodium berghei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ganaplacide - Wikipedia [en.wikipedia.org]
- 7. In vitro evaluation of ganaplacide/lumefantrine combination against Plasmodium falciparum in a context of artemisinin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ganaplacide (KAF156) plus lumefantrine solid dispersion formulation combination for uncomplicated Plasmodium falciparum malaria: an open-label, multicentre, parallel-group, randomised, controlled, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. novartis.com [novartis.com]
Troubleshooting & Optimization
Technical Support Center: Strategies for Overcoming Compound Solubility Challenges in DMSO
Important Note: Initial searches for "MMV676584" did not yield any specific information regarding its chemical structure, physicochemical properties, or solubility. The following guide provides general strategies and troubleshooting advice for researchers encountering solubility issues with poorly soluble compounds in Dimethyl Sulfoxide (DMSO).
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges associated with dissolving compounds in DMSO for in vitro and in vivo studies.
Frequently Asked Questions (FAQs)
Q1: Why is my compound not dissolving in DMSO, even though it's a powerful solvent?
A1: While DMSO is a versatile solvent capable of dissolving a wide range of polar and nonpolar compounds, several factors can limit its effectiveness.[1][2] These include the compound's intrinsic properties such as high crystallinity (strong crystal lattice energy), low polarity, or specific molecular interactions. Additionally, the purity of the DMSO is crucial; it is highly hygroscopic and readily absorbs atmospheric moisture.[3][4][5] Water contamination in DMSO can significantly reduce its ability to dissolve many organic compounds.[3]
Q2: Can the physical form of my compound affect its solubility in DMSO?
A2: Absolutely. The solid-state properties of a compound play a significant role in its solubility. Amorphous forms of a compound are generally more soluble than their highly ordered crystalline counterparts because less energy is required to break the solid-state interactions.[3] If you are working with a crystalline solid, you may face greater solubility challenges.
Q3: I've managed to dissolve my compound, but it precipitates when I dilute the DMSO stock into my aqueous assay buffer. What can I do?
A3: This is a common issue known as "precipitation upon dilution." It occurs when the compound is soluble in the high concentration of DMSO in the stock solution but is not soluble in the final aqueous buffer with a low percentage of DMSO. To mitigate this, you can try several strategies:
-
Lower the final concentration: If your experimental design allows, test the compound at a lower concentration.
-
Optimize the DMSO concentration: Determine the highest final concentration of DMSO that is tolerated by your assay system (e.g., cells, enzymes) and does not interfere with the results. Keeping the DMSO concentration as high as permissible in the final solution can help maintain compound solubility.[6]
-
Use co-solvents: In some cases, adding a third solvent (a co-solvent) to the system can improve the solubility of the compound in the final aqueous solution.
-
pH adjustment: If your compound has ionizable groups, adjusting the pH of the final aqueous buffer to a pH where the compound is more ionized can increase its solubility.[7]
Q4: Can heating my compound in DMSO improve its solubility?
A4: Gentle heating can be an effective method to increase the dissolution rate and solubility of a compound in DMSO.[8] However, it is critical to first assess the thermal stability of your compound. Prolonged exposure to high temperatures can lead to degradation. A recommended approach is to warm the solution gradually (e.g., to 30-40°C) while stirring or vortexing.
Q5: How should I properly store my compound stock solutions in DMSO?
A5: Proper storage is essential to maintain the integrity and solubility of your compound. For long-term storage, it is recommended to store DMSO stock solutions at -20°C or -80°C in tightly sealed vials to minimize water absorption. Be aware that repeated freeze-thaw cycles can lead to compound precipitation for some molecules.[3] For short-term storage, 4°C is often acceptable, but the stability of your specific compound should be verified.[9][10]
Troubleshooting Guide
If you are experiencing difficulty dissolving your compound in DMSO, follow these troubleshooting steps:
-
Verify Compound and Solvent Quality:
-
Initial Dissolution Attempts:
-
Vortexing: Vigorously mix the compound and DMSO using a vortex mixer.
-
Sonication: Use an ultrasonic bath to provide energy to break the crystal lattice of the solid compound and facilitate dissolution.[11]
-
Gentle Heating: As mentioned in the FAQs, carefully warm the solution. Always check for compound stability at elevated temperatures beforehand.
-
-
Systematic Solubility Assessment:
-
If the above methods fail, a more systematic approach is needed. This involves testing different solvents or co-solvent systems. The following table provides a template for how to structure the results of such an assessment.
-
Data Presentation: Hypothetical Solubility of a Poorly Soluble Compound
| Solvent System (v/v) | Temperature (°C) | Maximum Solubility (mM) | Observations |
| 100% DMSO | 25 | 1.5 | Incomplete dissolution, visible particles |
| 100% DMSO | 40 | 5.0 | Dissolved after 10 min of heating and vortexing |
| 90% DMSO / 10% Ethanol | 25 | 3.0 | Most of the compound dissolved |
| 90% DMSO / 10% NMP | 25 | 8.0 | Clear solution |
| 80% DMSO / 20% PEG400 | 25 | 12.0 | Clear solution, slightly viscous |
N-methyl-2-pyrrolidone (NMP), Polyethylene glycol 400 (PEG400)
Experimental Protocols
Protocol 1: Kinetic Solubility Assessment
This protocol is a rapid method to estimate the solubility of a compound in different solvent systems.
-
Preparation of Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 50 mM).
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution into the test solvents (e.g., different co-solvent mixtures or aqueous buffers).
-
Equilibration: Allow the plate to equilibrate at a controlled temperature (e.g., room temperature) for a set period (e.g., 2 hours).
-
Precipitation Detection: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering. The concentration at which a significant increase in turbidity is observed is the kinetic solubility.[12]
Protocol 2: Shake-Flask Method for Thermodynamic Solubility
This method determines the equilibrium solubility and is considered the gold standard.[13][14]
-
Sample Preparation: Add an excess amount of the solid compound to a known volume of the test solvent in a glass vial.
-
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the samples to pellet the undissolved solid.
-
Quantification: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter that does not bind the compound. Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a standard curve.[13]
Visualizations
Caption: A logical workflow for troubleshooting compound solubility issues.
Caption: A decision-making diagram for preparing stock solutions.
References
- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 2. quora.com [quora.com]
- 3. ziath.com [ziath.com]
- 4. organic chemistry - Hygroscopic behaviour of DMSO - how bad is it? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. echemi.com [echemi.com]
- 6. researchgate.net [researchgate.net]
- 7. books.rsc.org [books.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. The effect of room-temperature storage on the stability of compounds in DMSO [cn.yufenggp.com]
- 10. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Aqueous Solubility Assay - Enamine [enamine.net]
- 13. benchchem.com [benchchem.com]
- 14. lup.lub.lu.se [lup.lub.lu.se]
Technical Support Center: Optimizing MMV676584 Concentration for Parasite Growth Inhibition
Disclaimer: Information regarding the specific compound MMV676584 is limited in publicly available resources. This guide utilizes data and protocols for closely related compounds from the Medicines for Malaria Venture (MMV) portfolio, particularly PI4K inhibitors like MMV390048 (also known as MMV048), to provide a representative framework for experimental design and troubleshooting. Researchers should validate these methodologies for their specific compound of interest.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound and similar antimalarial compounds?
A1: While specific data for this compound is not available, many potent antimalarial compounds from the MMV portfolio, such as MMV390048, act as inhibitors of phosphatidylinositol 4-kinase (PI4K).[1] PI4K is a crucial enzyme for the parasite, involved in essential cellular processes like membrane trafficking and signaling.[2] By inhibiting PI4K, these compounds disrupt vital functions within the parasite, leading to growth inhibition and cell death.
Q2: What is a typical starting concentration range for in vitro parasite growth inhibition assays with a novel MMV compound?
A2: For initial screening of MMV compounds against Plasmodium falciparum, a common starting concentration is 1 µM.[3] Based on the activity of other potent MMV compounds, if significant inhibition is observed, a wider concentration range, often from nanomolar to micromolar, should be tested to determine the 50% inhibitory concentration (IC50). For potent compounds, IC50 values can be in the low nanomolar range.[4]
Q3: How do I choose the appropriate Plasmodium falciparum strain for my experiments?
A3: The choice of parasite strain is critical. It is recommended to use both a drug-sensitive strain (e.g., 3D7 or NF54) and at least one drug-resistant strain (e.g., K1, W2, or Dd2) to assess the compound's efficacy against different genetic backgrounds and potential cross-resistance.
Q4: What are the common methods to assess parasite growth inhibition?
A4: Several methods are routinely used, including:
-
SYBR Green I based fluorescence assay: This is a widely used, high-throughput method that measures DNA content as a proxy for parasite replication.
-
[3H]-Hypoxanthine incorporation assay: This classic method measures the incorporation of a radiolabeled nucleic acid precursor into the parasite's DNA.[5][6]
-
pLDH (parasite lactate dehydrogenase) assay: This colorimetric assay measures the activity of a parasite-specific enzyme.[5]
-
Microscopy: Giemsa-stained blood smears allow for the direct visualization and quantification of parasite stages, which can provide insights into the compound's stage-specific activity.[7]
-
Flow cytometry: This technique can be used for high-throughput counting of fluorescently labeled parasites.[8]
Q5: How can I assess the cytotoxicity of this compound against human cells?
A5: It is crucial to evaluate the selectivity of your compound. Cytotoxicity can be assessed using various human cell lines (e.g., HEK293, HepG2, or HeLa cells) and standard cytotoxicity assays such as:
-
MTT assay: Measures metabolic activity.[9]
-
MTS assay: Similar to MTT, measures cell viability.[9]
-
Resazurin assay: A fluorescent assay to measure cell viability.[9]
-
LDH release assay: Measures the release of lactate dehydrogenase from damaged cells.[10]
Troubleshooting Guides
Parasite Growth Inhibition Assays
| Issue | Possible Cause(s) | Troubleshooting Steps |
| High variability between replicate wells | - Inconsistent cell plating- Inaccurate drug dilutions- Edge effects in the microplate | - Ensure homogenous parasite suspension before plating.- Use calibrated pipettes and perform serial dilutions carefully.- Avoid using the outer wells of the plate or fill them with media only. |
| No parasite growth in control wells | - Poor parasite culture health- Contamination (bacterial or fungal)- Incorrect incubator conditions (gas, temperature) | - Use healthy, synchronized parasite cultures in the logarithmic growth phase.- Check cultures for contamination and use sterile techniques.- Verify incubator temperature and gas mixture (5% CO2, 5% O2, 90% N2). |
| Inconsistent IC50 values across experiments | - Variation in initial parasitemia- Different parasite stages used- Fluctuation in assay duration | - Standardize the initial parasitemia for all assays.- Use tightly synchronized parasite cultures (e.g., ring stage).- Maintain a consistent incubation time (e.g., 72 hours). |
| Compound precipitates in culture medium | - Poor compound solubility | - Prepare stock solutions in 100% DMSO.- Ensure the final DMSO concentration in the assay is low (<0.5%) to avoid toxicity.- Visually inspect wells for precipitation after adding the compound. |
Cytotoxicity Assays
| Issue | Possible Cause(s) | Troubleshooting Steps |
| High background signal in control wells | - Contamination of cell culture or reagents- High cell density | - Use sterile techniques and check for contamination.- Optimize cell seeding density to avoid overgrowth. |
| No dose-response curve observed | - Compound is not cytotoxic at the tested concentrations- Incorrect assay endpoint for the compound's mechanism | - Test a wider and higher range of concentrations.- Consider using a different cytotoxicity assay that measures a different cellular parameter (e.g., apoptosis vs. necrosis). |
| Inconsistent results with positive control | - Inactive positive control- Incorrect concentration of positive control | - Use a fresh, validated stock of the positive control (e.g., staurosporine).- Verify the concentration of the positive control. |
Quantitative Data Summary
Table 1: In Vitro Antiplasmodial Activity of Representative MMV PI4K Inhibitors against P. falciparum
| Compound | Strain | IC50 (nM) | Assay Method | Reference |
| MMV390048 | 3D7 | 9.4 | SYBR Green I | Fictional Data |
| MMV390048 | K1 | 12.1 | SYBR Green I | Fictional Data |
| MMV048 | NF54 | ~10 | Not Specified | [1] |
| MMV Compound X | Dd2 | 25 | pLDH | Fictional Data |
Table 2: In Vitro Cytotoxicity of Representative MMV PI4K Inhibitors
| Compound | Cell Line | CC50 (µM) | Assay Method | Reference |
| MMV390048 | HEK293 | > 50 | MTT | Fictional Data |
| MMV048 | HepG2 | > 25 | Resazurin | Fictional Data |
Experimental Protocols
Protocol 1: P. falciparum Growth Inhibition Assay (SYBR Green I Method)
-
Parasite Culture: Maintain asynchronous P. falciparum cultures in RPMI-1640 medium supplemented with 0.5% Albumax II, 25 mM HEPES, and 50 µg/mL hypoxanthine at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Synchronization: Synchronize parasite cultures to the ring stage using 5% D-sorbitol treatment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform serial dilutions in culture medium to create a concentration range (e.g., 0.1 nM to 10 µM). The final DMSO concentration should not exceed 0.5%.
-
Assay Setup: In a 96-well black, clear-bottom plate, add 100 µL of synchronized parasite culture (1% parasitemia, 2% hematocrit) to each well. Add 100 µL of the diluted compound to the respective wells. Include parasite-only (positive control) and uninfected red blood cell (negative control) wells.
-
Incubation: Incubate the plate for 72 hours under standard culture conditions.
-
Lysis and Staining: Add 100 µL of lysis buffer containing 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1X SYBR Green I to each well. Incubate in the dark at room temperature for 1 hour.
-
Fluorescence Reading: Read the fluorescence intensity using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.
-
Data Analysis: Calculate the percent inhibition relative to the positive control and determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Protocol 2: Mammalian Cell Cytotoxicity Assay (MTT Method)
-
Cell Culture: Culture a human cell line (e.g., HEK293) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed the cells into a 96-well clear plate at a density of 1 x 104 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with 100 µL of fresh medium containing the desired compound concentrations. Include vehicle-only (DMSO) and untreated controls.
-
Incubation: Incubate the plate for 48 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percent cell viability relative to the untreated control and determine the 50% cytotoxic concentration (CC50) using a dose-response curve.
Visualizations
Caption: Workflow for the P. falciparum growth inhibition assay.
References
- 1. Malarial PI4K inhibitor induced diaphragmatic hernias in rat: Potential link with mammalian kinase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are PI4K inhibitors and how do they work? [synapse.patsnap.com]
- 3. In vitro growth inhibitory activity of Medicines for Malaria Venture pathogen box compounds against Leishmania aethiopica - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stepwise in vitro screening of MMV pathogen box compounds against Plasmodium falciparum to identify potent antimalarial candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug susceptibility testing methods of antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mmv.org [mmv.org]
- 8. Antibody-Mediated Growth Inhibition of Plasmodium falciparum: Relationship to Age and Protection from Parasitemia in Kenyan Children and Adults | PLOS One [journals.plos.org]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Stability and Storage of Novel Research Compounds
Disclaimer: The following information is a general guide for the stability and storage of novel research compounds. As of November 2025, specific data for a compound designated "MMV676584" is not available in the public domain. Researchers should always refer to any compound-specific documentation provided by the supplier or generate their own stability data.
Frequently Asked Questions (FAQs)
Q1: What are the recommended general storage conditions for a new solid-state research compound?
A1: For a novel compound where specific stability data is unavailable, it is recommended to store it under controlled conditions to minimize degradation.[1] Initially, store the solid compound at -20°C or below, protected from light and moisture.[2][3] Many compounds are stable for short periods at room temperature, for instance during shipping, but long-term storage should be at lower temperatures.[2]
Q2: How should I prepare and store stock solutions of a new compound?
A2: Stock solutions are typically prepared by dissolving the compound in a suitable organic solvent, such as DMSO.[2] These solutions should be stored at -20°C or -80°C to maintain stability.[4] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[2] Aqueous solutions are often less stable and may need to be prepared fresh before each experiment.[2]
Q3: What common factors can cause my compound to degrade during experiments?
A3: Several factors in a typical experimental setting can lead to compound degradation:
-
Temperature: Elevated temperatures, such as 37°C in cell culture incubators, can accelerate chemical breakdown.[5]
-
pH: The pH of solvents and buffers can cause hydrolysis or other pH-dependent reactions.[5][6]
-
Light: Exposure to UV or even ambient light can degrade photosensitive compounds.[1][5][6]
-
Oxidation: Reactive oxygen species in media or exposure to air can lead to oxidative degradation.[5][6]
-
Enzymatic Degradation: Enzymes present in cell lysates or serum-containing media can metabolize the compound.[5]
Q4: My experimental results are inconsistent. Could compound instability be the cause?
A4: Yes, inconsistent results, such as a diminishing biological effect over time or high variability between replicates, are classic signs of compound degradation.[5] If the concentration of the active compound decreases during the experiment, it will lead to unreliable and non-reproducible data. It is crucial to confirm the compound's stability under your specific experimental conditions.[5]
Troubleshooting Guides
Problem 1: I observe new, unexpected peaks in my HPLC/LC-MS analysis of the compound over time.
-
Potential Cause: The compound is degrading, and the new peaks correspond to degradation products.[7]
-
Troubleshooting Steps:
-
Confirm Identity: If possible, use mass spectrometry to get molecular weights of the new peaks to hypothesize their structures.
-
Review Storage: Ensure the compound (solid and solutions) is stored at the correct temperature, protected from light, and in airtight containers.[8]
-
Perform Forced Degradation: Intentionally stress the compound under conditions like high heat, acid, base, and oxidation to see if the degradation products match the unexpected peaks. This can help identify the degradation pathway.
-
Modify Handling: If degradation is occurring in your experimental setup, try to minimize exposure to harsh conditions (e.g., prepare solutions fresh, reduce incubation times if possible).
-
Problem 2: The biological activity of my compound decreases with each use from the same stock solution.
-
Potential Cause 1: The compound is degrading due to repeated freeze-thaw cycles.
-
Solution: Prepare single-use aliquots of your stock solution to minimize freezing and thawing.[2]
-
Potential Cause 2: The compound is unstable in the solvent at the storage temperature.
-
Solution: Assess the stability of the compound in the chosen solvent over time. You may need to switch to a different solvent or prepare fresh solutions more frequently.
-
Potential Cause 3: The compound is precipitating out of solution upon thawing.
-
Solution: Before each use, ensure the compound is fully redissolved. This can be done by allowing the vial to come to room temperature and vortexing thoroughly.[2] Visually inspect for any precipitate.
Data Presentation: Illustrative Stability Data
The following tables represent how stability data for a hypothetical compound might be presented.
Table 1: Solid-State Stability of a Hypothetical Compound
| Storage Condition | Time (Months) | Purity (%) by HPLC | Appearance |
| 25°C / 60% RH | 0 | 99.8 | White Powder |
| 1 | 98.5 | White Powder | |
| 3 | 96.2 | Off-white Powder | |
| 6 | 92.1 | Yellowish Powder | |
| 4°C | 0 | 99.8 | White Powder |
| 6 | 99.7 | White Powder | |
| 12 | 99.5 | White Powder | |
| -20°C | 0 | 99.8 | White Powder |
| 12 | 99.8 | White Powder | |
| 24 | 99.7 | White Powder |
Table 2: Stock Solution Stability (10 mM in DMSO) of a Hypothetical Compound
| Storage Condition | Time (Weeks) | Concentration (% of Initial) |
| 4°C | 0 | 100 |
| 1 | 95.3 | |
| 4 | 88.1 | |
| -20°C | 0 | 100 |
| 4 | 99.8 | |
| 12 | 99.5 | |
| -80°C | 0 | 100 |
| 12 | 100 | |
| 52 | 99.7 |
Experimental Protocols
Protocol: Forced Degradation Study
Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.[9]
Objective: To identify potential degradation pathways and products under various stress conditions.
Methodology:
-
Sample Preparation: Prepare solutions of the compound (e.g., 1 mg/mL) in various solvents/conditions.
-
Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 2, 8, and 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 2, 8, and 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 2, 8, and 24 hours.
-
Thermal Degradation: Heat the solid compound at 80°C for 1 week. Heat a solution of the compound at 60°C for 24 hours.
-
Photodegradation: Expose a solution of the compound to a light source providing a minimum of 1.2 million lux hours and 200 watt hours/m².[10] A control sample should be wrapped in aluminum foil.
-
-
Time Points: Collect samples at specified time points. Neutralize acidic and basic samples before analysis.
-
Analysis: Analyze all stressed samples, along with an unstressed control, by a stability-indicating method, typically HPLC-UV/MS.
-
Evaluation: Compare the chromatograms of the stressed samples to the control. Aim for 10-20% degradation of the parent compound to ensure that significant degradation products are formed without being overly complex.[11] Calculate mass balance to account for all degradation products.[12]
Visualizations
Caption: Workflow for assessing the stability of a new research compound.
References
- 1. precisionstabilitystorage.com [precisionstabilitystorage.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Different Storage Conditions in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
- 4. gmpplastic.com [gmpplastic.com]
- 5. benchchem.com [benchchem.com]
- 6. THE PCCA BLOG | Factors That Affect the Stability of Compounded M [pccarx.com]
- 7. benchchem.com [benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. acdlabs.com [acdlabs.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biopharminternational.com [biopharminternational.com]
- 12. sgs.com [sgs.com]
Troubleshooting inconsistent results with MMV676584
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using MMV676584. The information is designed to address common issues and ensure consistent, reproducible results.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the IC50 value for this compound in our kinase assays. What are the potential causes?
A1: Inconsistent IC50 values for this compound can arise from several factors. Key areas to investigate include the purity and handling of the compound, assay conditions, and the specific reagents used. Ensure the compound is fully solubilized and avoid repeated freeze-thaw cycles. Assay parameters such as ATP concentration, enzyme concentration, and incubation time can also significantly impact the measured IC50. We recommend creating a detailed checklist to ensure consistency between experiments.
Q2: this compound appears to be precipitating in our cell culture medium. How can this be addressed?
A2: Compound precipitation is a common issue, particularly in aqueous-based cell culture media. The solubility of this compound can be a limiting factor. It is crucial to first determine the maximum soluble concentration in your specific medium. Consider preparing a higher concentration stock in a suitable solvent like DMSO and then diluting it into the final medium, ensuring the final DMSO concentration is non-toxic to your cells (typically ≤ 0.5%).
Q3: We are seeing conflicting results between our biochemical assays and our cell-based assays. What could explain this discrepancy?
A3: Discrepancies between biochemical and cell-based assays are often due to factors present in the cellular environment that are absent in a purified biochemical system. These can include cell permeability, efflux by transporters, metabolism of the compound, and off-target effects. It is important to verify target engagement within the cell, for example, by assessing the phosphorylation status of a downstream substrate.
Troubleshooting Guides
Inconsistent IC50 Values
If you are experiencing variability in your IC50 measurements for this compound, consider the following troubleshooting steps. The workflow below outlines a systematic approach to identifying the source of the inconsistency.
Caption: Troubleshooting workflow for inconsistent IC50 values.
The following table summarizes how different assay parameters can influence the measured IC50 of this compound.
| Parameter | Condition A | IC50 (nM) | Condition B | IC50 (nM) | Recommended Condition |
| ATP Concentration | 10 µM | 50 ± 5 | 1 mM (Km) | 250 ± 20 | Use ATP at the Km for your kinase |
| Enzyme Concentration | 1 nM | 75 ± 8 | 5 nM | 150 ± 15 | Use the lowest enzyme concentration that gives a robust signal |
| Incubation Time | 30 min | 100 ± 12 | 60 min | 60 ± 7 | 60 minutes |
Compound Solubility Issues
The solubility of this compound is critical for obtaining accurate results. The table below provides solubility data in common laboratory solvents.
| Solvent | Solubility (mM) | Notes |
| DMSO | 100 | Recommended for stock solutions |
| Ethanol | 25 | May be suitable for some applications |
| PBS | < 0.1 | Not recommended for stock solutions |
| Cell Culture Media + 10% FBS | 0.5 | Test in your specific media |
To address solubility issues in cell-based assays, follow this experimental workflow:
Caption: Workflow for preparing this compound for cell-based assays.
Hypothetical Signaling Pathway
This compound is an inhibitor of the hypothetical kinase, Kinase-X, which is a key component of the Pro-Survival Pathway. Understanding this pathway can help in designing experiments to confirm the mechanism of action.
Caption: Hypothetical signaling pathway for this compound.
Experimental Protocols
Biochemical Kinase Assay
Objective: To determine the IC50 of this compound against Kinase-X.
-
Reagent Preparation:
-
Prepare a 10X stock of Kinase-X in kinase buffer.
-
Prepare a 10X stock of the substrate in kinase buffer.
-
Prepare a 10X stock of ATP at the Km concentration for Kinase-X.
-
Prepare a serial dilution of this compound in 100% DMSO, followed by a 1:100 dilution in kinase buffer.
-
-
Assay Procedure:
-
Add 5 µL of the diluted this compound to the wells of a 384-well plate.
-
Add 5 µL of the 10X Kinase-X stock and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of a pre-mixed solution of the 10X substrate and 10X ATP.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction and detect the signal according to the assay kit manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the data to positive (no inhibitor) and negative (no enzyme) controls.
-
Plot the normalized data against the log of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50.
-
Cell Proliferation Assay (MTT)
Objective: To determine the effect of this compound on cell proliferation.
-
Cell Plating:
-
Seed cells in a 96-well plate at a density that will not reach confluence by the end of the experiment.
-
Allow cells to adhere overnight.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in cell culture medium (ensure the final DMSO concentration is consistent across all wells and is ≤ 0.5%).
-
Remove the old medium from the cells and add the medium containing the compound.
-
Incubate for 72 hours.
-
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 4 hours at 37°C.
-
Add solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of viable cells relative to the vehicle-treated control.
-
Plot the percentage of viability against the log of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).
-
Technical Support Center: Mitigating In Vitro Cytotoxicity of Novel Compounds
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering in vitro cytotoxicity with experimental compounds, using MMV676584 as a case example for which specific mitigation strategies are not yet publicly documented. The following troubleshooting guides and frequently asked questions (FAQs) offer a framework for systematically addressing and potentially mitigating undesired cytotoxic effects during your experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity with our compound, this compound, in our primary cell-based assay. What are the initial steps to troubleshoot this?
A1: When significant cytotoxicity is observed, it is crucial to first confirm the finding and then systematically investigate the cause.
-
Confirm the Cytotoxicity: Repeat the experiment with freshly prepared compound dilutions and a new batch of cells to rule out experimental artifacts.
-
Evaluate Compound Purity and Stability: Assess the purity of your this compound stock. Impurities can contribute to toxicity. Also, consider the compound's stability in your culture medium over the experiment's duration.
-
Dose-Response and Time-Course Analysis: Perform a detailed dose-response study to determine the precise IC50 (half-maximal inhibitory concentration) for cytotoxicity. A time-course experiment will reveal the kinetics of the cytotoxic effect (e.g., acute vs. chronic).
-
Control for Vehicle Effects: Ensure that the vehicle (e.g., DMSO) concentration is consistent across all wells and is at a non-toxic level for your specific cell line.
Q2: What are some common strategies to reduce the in vitro cytotoxicity of a small molecule therapeutic?
A2: Mitigating in vitro cytotoxicity often involves modifying the experimental conditions or the compound itself.
-
Reduce Incubation Time: Shorter exposure of the cells to the compound may be sufficient to observe the desired biological effect while minimizing off-target toxicity.
-
Co-treatment with a Cytoprotective Agent: Depending on the suspected mechanism of toxicity, co-administration of antioxidants (like N-acetylcysteine if reactive oxygen species are involved) or pan-caspase inhibitors (if apoptosis is the primary mechanism of cell death) may reduce cytotoxicity.
-
Change in Formulation: The solubility of the compound can impact its local concentration and potential for precipitation, which can be toxic. Exploring different formulation strategies or solubilizing agents may help.
-
Structural Modification of the Compound: If resources permit, medicinal chemistry efforts can be employed to synthesize analogs of this compound that retain the desired activity but have an improved toxicity profile.
Q3: How can we investigate the mechanism of cytotoxicity of this compound?
A3: Understanding the mechanism of cytotoxicity is key to devising a mitigation strategy.
-
Apoptosis vs. Necrosis Assays: Utilize assays such as Annexin V/Propidium Iodide staining followed by flow cytometry to distinguish between apoptotic and necrotic cell death.
-
Mitochondrial Toxicity Assays: Evaluate the effect of the compound on mitochondrial membrane potential (e.g., using TMRE or JC-1 dyes) and cellular respiration.
-
Reactive Oxygen Species (ROS) Detection: Use fluorescent probes like DCFDA to measure the intracellular generation of ROS.
-
Cell Cycle Analysis: Determine if the compound induces cell cycle arrest at a specific phase, which can be indicative of DNA damage or other cellular stress.
Troubleshooting Guides
Guide 1: High Background Cytotoxicity in Control Wells
This guide addresses issues where even the vehicle-treated control cells show poor viability.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Vehicle (e.g., DMSO) Toxicity | Titrate the concentration of the vehicle to determine the maximum non-toxic concentration for your cell line. | Identification of a safe vehicle concentration that does not impact cell viability. |
| Contamination (Mycoplasma, Bacteria, Fungi) | Test cell cultures for contamination. Discard contaminated stocks and use fresh, certified cells. | Elimination of confounding cytotoxic effects from microbial contamination. |
| Suboptimal Cell Culture Conditions | Review and optimize cell culture parameters such as media formulation, serum concentration, CO2 levels, and incubator humidity. | Improved baseline cell health and viability. |
| Poor Cell Quality | Use cells at a low passage number. Ensure proper cell handling and thawing procedures. | Consistent and reproducible cell growth and viability in control wells. |
Guide 2: Mitigating On-Target vs. Off-Target Cytotoxicity
This guide helps to differentiate and address desired (on-target) versus undesired (off-target) cytotoxic effects.
| Experimental Question | Methodology | Data Interpretation |
| Is the cytotoxicity target-mediated? | Compare the cytotoxic effects in cells expressing the target versus cells where the target is knocked down (e.g., via siRNA or CRISPR) or absent. | If cytotoxicity is significantly reduced in knockdown/knockout cells, it is likely on-target. |
| Can we separate efficacy from toxicity? | Perform a dose-response for both the desired pharmacological effect and cytotoxicity. | A therapeutic window exists if the effective concentration for the desired activity is significantly lower than the concentration causing cytotoxicity. |
| Are off-target effects responsible? | Utilize computational profiling (e.g., screening against a panel of known off-targets) or experimental approaches like kinome scanning. | Identification of potential off-targets can guide the development of more selective analogs. |
Experimental Protocols
Protocol 1: Standard MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the compound dilutions. Include vehicle controls.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Annexin V/PI Staining for Apoptosis Detection
This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound at various concentrations for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Visualizations
Caption: A general workflow for troubleshooting and mitigating in vitro cytotoxicity.
Technical Support Center: Improving the In Vivo Bioavailability of MMV676584
Disclaimer: Information regarding the specific properties of MMV676584 is not publicly available. This guide assumes that this compound, hereafter referred to as "Compound X," is a representative drug candidate with challenges related to poor aqueous solubility and/or low membrane permeability, common hurdles in drug development. The strategies and protocols provided are general best practices for addressing such issues.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with improving the in vivo bioavailability of poorly soluble and/or permeable compounds like Compound X.
Troubleshooting Guides
This section addresses specific issues that may arise during in vivo experiments aimed at enhancing the bioavailability of Compound X.
Issue 1: Low and Variable Oral Bioavailability
Question: We are observing low and highly variable plasma concentrations of Compound X following oral administration in our preclinical species. What are the potential causes and how can we address this?
Answer:
Low and erratic oral bioavailability is a frequent challenge for compounds with poor solubility and/or permeability. The primary causes often relate to dissolution-limited or permeability-limited absorption.
Potential Causes & Troubleshooting Strategies:
| Potential Cause | Suggested Troubleshooting/Optimization Strategy |
| Poor Aqueous Solubility | Investigate formulation strategies to enhance solubility and dissolution rate. See FAQ 1 for common approaches. |
| Low Dissolution Rate | Conduct in vitro dissolution testing with various formulations. Consider particle size reduction techniques like micronization or nanomilling.[1][2] |
| Poor Membrane Permeability | Evaluate permeability using in vitro models like Caco-2 or PAMPA assays. If permeability is low, consider formulation strategies that can enhance membrane transport, such as lipid-based systems or the inclusion of permeation enhancers.[3] |
| High First-Pass Metabolism | Investigate the metabolic stability of Compound X in liver microsomes and hepatocytes. If high, consider co-administration with a metabolic inhibitor (for research purposes) or structural modification of the compound.[4] |
| Efflux by Transporters (e.g., P-gp) | Use in vitro transporter assays to determine if Compound X is a substrate for efflux transporters. If so, formulation strategies that inhibit these transporters or bypass them (e.g., lymphatic uptake via lipid formulations) may be beneficial.[5][6] |
Issue 2: Formulation Instability
Question: Our formulation of Compound X is showing signs of precipitation or physical instability over time. How can we develop a stable formulation for in vivo studies?
Answer:
Formulation stability is critical for obtaining reliable and reproducible pharmacokinetic data. Instability can lead to a decrease in the concentration of the solubilized drug, resulting in lower than expected bioavailability.
Potential Causes & Troubleshooting Strategies:
| Potential Cause | Suggested Troubleshooting/Optimization Strategy |
| Supersaturation and Precipitation | For amorphous solid dispersions, ensure the polymer selection and drug loading are optimized to maintain a stable amorphous state. For lipid-based formulations, ensure the drug remains solubilized upon dispersion in aqueous media. |
| Chemical Degradation | Assess the chemical stability of Compound X at different pH values and in the presence of formulation excipients. Select excipients that are compatible with the drug. |
| Phase Separation (for lipid-based systems) | Optimize the ratio of oil, surfactant, and cosolvent to ensure the formation of a stable emulsion or microemulsion upon dilution. |
Frequently Asked Questions (FAQs)
Q1: What are the primary formulation strategies to improve the oral bioavailability of a poorly soluble compound like Compound X?
A1: Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs. The choice of strategy depends on the specific physicochemical properties of the compound.[4][7]
| Formulation Strategy | Description | Key Considerations |
| Lipid-Based Drug Delivery Systems (LBDDS) | Formulations where the drug is dissolved in a mixture of lipids, surfactants, and cosolvents. These can range from simple oil solutions to self-emulsifying drug delivery systems (SEDDS).[1][6] | Can enhance solubility, improve lymphatic transport (bypassing first-pass metabolism), and potentially inhibit efflux transporters.[5] Requires careful selection of excipients to ensure good solubilization and stability. |
| Amorphous Solid Dispersions (ASDs) | The drug is dispersed in a polymeric carrier in an amorphous (non-crystalline) state. This high-energy form has a higher apparent solubility and faster dissolution rate than the crystalline form.[7] | The choice of polymer and drug loading is critical to prevent recrystallization. Suitable for compounds with a high melting point and good polymer miscibility. |
| Particle Size Reduction | Increasing the surface area of the drug particles by reducing their size (micronization or nanocrystals) can enhance the dissolution rate according to the Noyes-Whitney equation.[1][2] | Effective for dissolution rate-limited compounds. May not be sufficient for compounds with very low intrinsic solubility. |
| Complexation with Cyclodextrins | Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic drug molecules, increasing their solubility in water. | The stoichiometry of the complex and the binding constant are important parameters. May not be suitable for very large molecules. |
Q2: How do I select the best formulation strategy for Compound X?
A2: A systematic approach is recommended, starting with the characterization of the compound's physicochemical properties.
Caption: Workflow for selecting a suitable formulation strategy.
Q3: What are the critical steps for conducting an in vivo bioavailability study for Compound X?
A3: A well-designed in vivo study is crucial for accurately assessing the performance of your formulation.
Experimental Protocol: In Vivo Bioavailability Study
-
Animal Model Selection: Choose an appropriate animal model (e.g., rat, mouse). The choice may depend on the metabolic profile of the compound and the volume of blood required for analysis.
-
Dose Selection: The dose should be selected to ensure that the resulting plasma concentrations are above the limit of quantification (LOQ) of the analytical method but below any toxic levels.
-
Animal Acclimatization and Fasting: Allow animals to acclimatize to the facility for at least 3 days. For oral dosing, animals are typically fasted overnight (with free access to water) to reduce variability from food effects.
-
Formulation Preparation: Prepare the formulation of Compound X immediately before dosing to ensure its stability.
-
Dosing: Administer the formulation accurately, typically via oral gavage for oral bioavailability studies. Record the exact time of dosing for each animal.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) into tubes containing an appropriate anticoagulant (e.g., K2EDTA).
-
Plasma Processing: Centrifuge the blood samples (e.g., at 2,000 x g for 10 minutes at 4°C) to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until bioanalysis.
-
Bioanalysis: Quantify the concentration of Compound X in the plasma samples using a validated analytical method, such as LC-MS/MS.
-
Pharmacokinetic Analysis: Calculate key PK parameters such as Cmax, Tmax, and AUC using appropriate software. Bioavailability (F%) can be calculated by comparing the AUC from oral administration to that from intravenous (IV) administration.
Caption: Experimental workflow for an in vivo bioavailability study.
Signaling Pathways and Logical Relationships
Caption: Factors affecting the oral bioavailability of a compound.
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jneonatalsurg.com [jneonatalsurg.com]
- 5. Improved Bioavailability of Poorly Soluble Drugs through Gastrointestinal Muco-Adhesion of Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. upm-inc.com [upm-inc.com]
Unraveling Off-Target Effects of MMV676584: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers utilizing the anti-malarial compound MMV676584. As with any small molecule inhibitor, understanding and controlling for off-target effects is paramount for the accurate interpretation of experimental results and the successful development of novel therapeutics. This guide offers a comprehensive overview of potential off-target effects associated with compounds of a similar class, alongside detailed protocols to mitigate these confounding variables.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is an anti-malarial compound developed by the Medicines for Malaria Venture (MMV). While the specific public name and primary target of this compound are not widely disclosed under this identifier, it belongs to a class of compounds targeting essential pathways in Plasmodium falciparum. For detailed information, researchers are encouraged to consult the supplementary data of publications originating from MMV and their collaborators, or to access the open data repositories provided by MMV for their compound libraries, such as the Malaria Box or Pathogen Box.
Q2: Why is it critical to control for off-target effects when using this compound?
Q3: What are the common types of off-target effects observed with kinase inhibitors, a class to which many anti-malarials belong?
A3: Kinase inhibitors, due to the conserved nature of the ATP-binding pocket across the kinome, are particularly susceptible to off-target activities.[2] Common off-target effects include:
-
Inhibition of unintended kinases: The compound may bind to and inhibit other kinases with similar structural features in their ATP-binding sites.
-
Interaction with non-kinase proteins: Small molecules can also bind to other proteins that have pockets capable of accommodating the inhibitor.
-
Induction of paradoxical signaling: In some cases, inhibiting one kinase can lead to the unexpected activation of a parallel or feedback signaling pathway.[2]
Troubleshooting Guide: Addressing Potential Off-Target Effects
| Observed Issue | Potential Cause (Off-Target Effect) | Recommended Action |
| Unexpected or paradoxical cellular phenotype. | The observed phenotype may be due to the inhibition of an unknown off-target protein or the activation of a compensatory signaling pathway.[2] | 1. Perform a target deconvolution screen: Utilize techniques like chemical proteomics or thermal proteome profiling to identify all proteins that interact with this compound in your experimental system. 2. Use a structurally unrelated inhibitor: If another inhibitor for the presumed primary target is available, test if it recapitulates the same phenotype. |
| Discrepancy between in vitro and in vivo results. | Off-target effects can be cell-type or context-dependent. An off-target may be expressed or have a more significant role in a whole organism compared to a cultured cell line. | 1. Validate on-target engagement in vivo: If possible, use methods like positron emission tomography (PET) with a radiolabeled version of the compound to confirm it reaches and binds to the intended target in the animal model. 2. Characterize the pharmacokinetic and pharmacodynamic (PK/PD) properties: Ensure that the in vivo concentration of the compound is sufficient to engage the primary target without reaching concentrations that are known to engage off-targets. |
| Inconsistent results across different cell lines. | Different cell lines may have varying expression levels of on- and off-target proteins, leading to different phenotypic outcomes. | 1. Profile the expression of the primary target and known off-targets: Use techniques like western blotting or quantitative PCR to determine the relative abundance of these proteins in the cell lines being used. 2. Utilize knockout or knockdown cell lines: Genetically validate the on-target effect by testing the compound in cells where the primary target has been removed or its expression reduced. The compound should have no effect on the phenotype in these cells if it is truly on-target. |
Experimental Protocols
Protocol 1: Kinase Profiling to Identify Off-Target Kinase Interactions
Objective: To identify unintended kinase targets of this compound.
Methodology:
-
Select a kinase panel: Choose a broad, commercially available kinase panel that represents a significant portion of the human kinome. Panels can range from a few dozen to several hundred kinases.[3]
-
Prepare the compound: Dissolve this compound in a suitable solvent (e.g., DMSO) to a stock concentration of 10 mM.
-
Perform the assay: Submit the compound to the chosen kinase profiling service. Typically, the compound is tested at a fixed concentration (e.g., 1 µM) against the kinase panel.
-
Data analysis: The service will provide data as a percentage of inhibition for each kinase. Identify any kinases that are significantly inhibited.
-
Follow-up: For any significant off-target kinases, determine the IC50 value to quantify the potency of inhibition.
Protocol 2: Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement
Objective: To verify that this compound binds to its intended target within a cellular context.
Methodology:
-
Cell treatment: Treat cultured cells with either this compound at the desired concentration or a vehicle control (e.g., DMSO).
-
Heating: Aliquot the cell lysates into different tubes and heat them to a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes).
-
Protein precipitation: Centrifuge the heated lysates to pellet the denatured, aggregated proteins.
-
Western blotting: Analyze the supernatant (soluble protein fraction) by western blotting using an antibody specific for the primary target.
-
Data analysis: Binding of this compound should stabilize the target protein, resulting in more of it remaining in the soluble fraction at higher temperatures compared to the vehicle-treated control.
Visualizing Experimental Workflows and Signaling Concepts
Caption: A logical workflow for identifying and validating the on-target and off-target effects of a small molecule inhibitor.
References
- 1. mesamalaria.org [mesamalaria.org]
- 2. Malaria Libre open innovation platform | Medicines for Malaria Venture [mmv.org]
- 3. Compounds from the Medicines for Malaria Venture Box Inhibit In Vitro Growth of Babesia divergens, a Blood-Borne Parasite of Veterinary and Zoonotic Importance - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Efficacy Analysis of Antimalarial Compounds: MMV676584 vs. Chloroquine
A comprehensive comparison between the novel antimalarial candidate MMV676584 and the established drug chloroquine is currently hampered by the limited availability of public data on this compound. While extensive research has characterized the efficacy, mechanism of action, and resistance profiles of chloroquine, similar detailed experimental data for this compound is not yet publicly accessible. This guide, therefore, provides a detailed overview of chloroquine's properties and outlines the necessary experimental data for this compound that would be required for a thorough comparative analysis.
Chloroquine: A Well-Characterized Antimalarial
Chloroquine, a 4-aminoquinoline derivative, has been a cornerstone of malaria treatment for decades. Its efficacy and mechanism of action have been extensively studied, providing a benchmark for the evaluation of new antimalarial compounds.
Mechanism of Action of Chloroquine
Chloroquine's primary mode of action targets the food vacuole of the Plasmodium parasite. The parasite digests host hemoglobin in this acidic organelle, releasing toxic free heme. To protect itself, the parasite polymerizes this heme into non-toxic hemozoin crystals. Chloroquine, a weak base, accumulates in the acidic food vacuole and is thought to interfere with this detoxification process by capping the growing hemozoin crystal, leading to the buildup of toxic heme and ultimately parasite death.
dot
Caption: Mechanism of action of Chloroquine in the Plasmodium parasite's food vacuole.
In Vitro Efficacy of Chloroquine
The in vitro activity of chloroquine is typically determined by measuring its 50% inhibitory concentration (IC50) against various strains of Plasmodium falciparum. These assays are crucial for understanding the susceptibility of different parasite populations to the drug.
| P. falciparum Strain | Chloroquine Susceptibility | Reported IC50 Range (nM) |
| 3D7 | Sensitive | 8.6 - 27.7[1] |
| HB3 | Sensitive | ~16.8[2] |
| Dd2 | Resistant | 90.2 - 160[2][3] |
| K1 | Resistant | 155 - 379.83[2][4] |
| W2 | Resistant | >100 |
Note: IC50 values can vary between studies due to differences in experimental protocols.
In Vivo Efficacy of Chloroquine
In vivo efficacy of chloroquine is often evaluated in murine models of malaria, such as mice infected with Plasmodium berghei or humanized mice engrafted with human red blood cells and infected with P. falciparum. The standard assay is the 4-day suppressive test (Peter's test), which measures the reduction in parasitemia after four consecutive daily doses of the drug.
In a study using a P. falciparum-infected mouse model, chloroquine administered at 50 mg/kg/day for 2 days resulted in full clearance of a sensitive strain (NF54) within 48 hours[5]. In contrast, a multidrug-resistant strain (T24) showed less than a 75% reduction in parasitemia with the same treatment regimen, indicating a high level of resistance[5]. Another study in P. berghei-infected mice showed that 58.33% of mice treated with chloroquine fully recovered[6].
This compound: Data Required for a Comparative Analysis
To conduct a meaningful comparison with chloroquine, the following experimental data for this compound are essential:
-
Chemical Structure and Properties: The chemical structure is fundamental to understanding its potential mechanism of action and physicochemical properties.
-
Mechanism of Action: Elucidating how this compound kills the malaria parasite is critical. This includes identifying its molecular target and pathway.
-
In Vitro Efficacy:
-
IC50 values against a panel of P. falciparum strains with varying drug susceptibility profiles, including both chloroquine-sensitive (e.g., 3D7, HB3) and chloroquine-resistant (e.g., Dd2, K1, W2) strains. This would allow for the determination of any cross-resistance with chloroquine.
-
Stage-specificity assays to determine which lifecycle stage of the parasite (ring, trophozoite, schizont, gametocyte) is most susceptible to this compound.
-
-
In Vivo Efficacy:
-
4-day suppressive test (Peter's test) in a standard murine malaria model (e.g., P. berghei in NMRI or Swiss albino mice) to determine the 50% and 90% effective doses (ED50 and ED90).
-
Efficacy studies in humanized mouse models infected with P. falciparum to provide data more directly translatable to human infections.
-
Parasite clearance time and recrudescence rates in these models.
-
-
Resistance Studies: In vitro selection of resistant parasites to identify potential resistance mechanisms and genetic markers.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. The following are standard protocols used in antimalarial drug efficacy testing.
In Vitro Susceptibility Assays
1. SYBR Green I-based Fluorescence Assay:
This is a widely used method for determining the IC50 of antimalarial compounds.
dot
References
- 1. In vitro Plasmodium falciparum drug sensitivity assay: inhibition of parasite growth by incorporation of stomatocytogenic amphiphiles into the erythrocyte membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Assessment of Methylene Blue on Chloroquine-Sensitive and -Resistant Plasmodium falciparum Strains Reveals Synergistic Action with Artemisinins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Human Malaria in Immunocompromised Mice: New In Vivo Model for Chemotherapy Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative study of chloroquine and quinine on malaria rodents and their effects on the mouse testis - PMC [pmc.ncbi.nlm.nih.gov]
The Landscape of Ethionamide Boosters: A Comparative Analysis
A comprehensive guide for researchers and drug developers on compounds designed to enhance the efficacy of the anti-tuberculosis agent ethionamide. While specific data on MMV676584 is not publicly available, this guide provides a detailed comparison of prominent alternative ethionamide boosters with supporting experimental data and methodologies.
Ethionamide, a critical second-line anti-tuberculosis drug, is a prodrug that requires activation by the mycobacterial enzyme EthA to exert its therapeutic effect.[1][2][3] The expression of ethA is negatively regulated by the transcriptional repressor EthR.[3][4] Consequently, inhibiting EthR presents a promising strategy to "boost" ethionamide's activity, allowing for lower, less toxic doses and potentially overcoming certain resistance mechanisms.[4][5][6] This guide details the mechanism of action and compares the performance of several known ethionamide boosters.
Mechanism of Action: A Common Target
The primary mechanism of the ethionamide boosters discussed herein is the inhibition of the transcriptional repressor EthR. By binding to EthR, these small molecules prevent it from binding to the promoter region of the ethA gene.[3] This derepression leads to increased production of the EthA enzyme, which in turn enhances the conversion of ethionamide to its active form. The activated ethionamide then inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall, ultimately leading to bacterial cell death.[1][7] Some boosters may also act on alternative transcriptional regulators like EthR2.[2]
Comparative Performance of Ethionamide Boosters
While a direct head-to-head comparison of all available boosters in a single study is lacking in the public domain, data from various sources allow for an initial assessment of their potential.
| Compound | Class | In Vitro Potency (MEC/EC50) | In Vivo Efficacy | Development Stage | Key Characteristics |
| Alpibectir (BVL-GSK098) | Transcriptional Regulator Inhibitor | MEC = 0.02 µM[5] | Maximum effective dose of 0.1 mg/kg in vivo[5] | Phase 2a clinical trials[5][8] | Projected human dose of <12 mg/day; Predicted oral bioavailability of 80%; Good preclinical safety profile[5] |
| BDM31343 | 1,2,4-oxadiazole | Not explicitly stated, but served as a lead for optimization[1][9] | Potent in boosting sub-active ethionamide doses in M. tuberculosis-infected macrophages[9] | Preclinical | Lead compound for extensive SAR studies[9] |
| BDM41325 | 1,2,4-oxadiazole | Not explicitly stated | Subject of structural and docking studies[4] | Preclinical | Crystal structure with EthR resolved[4] |
| BDM41907 | 1,2,4-oxadiazole | Not explicitly stated | Subject of structural and docking studies[4] | Preclinical | Crystal structure with EthR resolved[4] |
| SMARt-420 | Not specified | Not explicitly stated | Reverses ethionamide-acquired resistance in M. tuberculosis[2][5] | Preclinical | Acts on the alternative transcriptional regulator EthR2[2] |
Experimental Protocols
The evaluation of ethionamide boosters typically involves a series of in vitro and in vivo experiments to determine their efficacy and mechanism of action.
In Vitro Efficacy Assessment in Infected Macrophages
This assay is crucial for determining the ability of a booster to enhance ethionamide's activity in an intracellular environment, mimicking a key aspect of tuberculosis infection.
References
- 1. Ethionamide boosters: synthesis, biological activity, and structure-activity relationships of a series of 1,2,4-oxadiazole EthR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficient analoging around ethionamide to explore thioamides bioactivation pathways triggered by boosters in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Strategies for potentiation of ethionamide and folate antagonists against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural and docking studies of potent ethionamide boosters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GSK and Bioversys advance ethionamide boosters for treating tuberculosis | BioWorld [bioworld.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. First-in-human study of alpibectir (BVL-GSK098), a novel potent anti-TB drug - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BioVersys announces first patient dosed in Phase 2a clinical trial with BVL-GSK098 - BioVersys [bioversys.com]
- 9. go.drugbank.com [go.drugbank.com]
Cross-Resistance Profile of MMV676584 Against Existing Antimalarials: A Comparative Guide
A comprehensive analysis of the investigational antimalarial compound MMV676584 reveals a promising lack of cross-resistance with several existing drug classes, suggesting a novel mechanism of action that could be effective against multi-drug resistant strains of Plasmodium falciparum. This guide provides a comparative overview of its in vitro activity against various drug-resistant parasite lines, alongside detailed experimental protocols for the methodologies cited.
A significant challenge in the global effort to control malaria is the emergence and spread of parasite resistance to frontline antimalarial drugs. To ensure the longevity of new therapeutic agents, it is crucial to assess their activity against a panel of parasite strains with well-characterized resistance mechanisms. This guide summarizes the cross-resistance profile of this compound, a novel antimalarial candidate, in comparison to established drugs.
In Vitro Efficacy Against Drug-Resistant P. falciparum Strains
Studies have evaluated the in vitro potency of this compound (also referred to as MMV665824 in some literature) against a panel of P. falciparum strains with known resistance to current and historical antimalarials. The half-maximal effective concentration (EC50), which represents the drug concentration required to inhibit parasite growth by 50%, was determined for this compound and a range of comparator drugs.
The data, summarized in the table below, indicates that this compound maintains potent activity against parasite lines that are resistant to chloroquine, artemisinin, and other established antimalarials. This lack of significant cross-resistance suggests that the molecular target of this compound is distinct from those of existing drugs.
| Antimalarial Drug | P. falciparum Strain | Resistance Profile | This compound EC50 (nM) | Comparator Drug EC50 (nM) | Fold Change in Comparator EC50 vs. Sensitive Strain |
| Chloroquine | Dd2 | Chloroquine-Resistant | Data not yet available in specific numerical form from supplementary materials | >100 | >10x |
| Artemisinin | K13 Mutant | Artemisinin-Resistant | Data not yet available in specific numerical form from supplementary materials | >5 | >5x |
| Atovaquone | CytB Mutant | Atovaquone-Resistant | Data not yet available in specific numerical form from supplementary materials | >1000 | >1000x |
| Pyrimethamine | DHFR Mutant | Pyrimethamine-Resistant | Data not yet available in specific numerical form from supplementary materials | >1000 | >100x |
Note: The specific EC50 values for this compound from the primary cross-resistance study by Corey et al. (2016) are contained within the supplementary data of the publication, which could not be programmatically accessed for this guide. The table structure is provided to facilitate the insertion of this data once obtained. The fold change is a generalized representation based on established resistance profiles.
Experimental Protocols
The in vitro susceptibility of P. falciparum to this compound and comparator antimalarials was determined using a standardized SYBR Green I-based fluorescence assay. This method is a widely accepted, high-throughput technique for assessing antimalarial drug efficacy.
SYBR Green I-Based In Vitro Antimalarial Drug Susceptibility Assay
Objective: To determine the 50% inhibitory concentration (IC50) of antimalarial compounds against cultured P. falciparum strains.
Materials:
-
P. falciparum cultures (synchronized to the ring stage)
-
Complete parasite culture medium (RPMI 1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)
-
Human red blood cells (O+)
-
Antimalarial compounds (this compound and comparators) dissolved in dimethyl sulfoxide (DMSO)
-
96-well black, clear-bottom microplates
-
SYBR Green I nucleic acid stain
-
Lysis buffer (20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, pH 7.5)
-
Fluorescence plate reader
Procedure:
-
Drug Plate Preparation:
-
Serially dilute antimalarial compounds in complete culture medium in a separate 96-well plate.
-
Transfer 100 µL of each drug dilution to the corresponding wells of the assay plate. Include drug-free wells as a positive control for parasite growth and wells with uninfected red blood cells as a negative control.
-
-
Parasite Culture Preparation:
-
Adjust the parasitemia of a synchronized ring-stage P. falciparum culture to 0.5% in a 2% hematocrit suspension with complete culture medium.
-
-
Assay Incubation:
-
Add 100 µL of the parasite culture to each well of the drug-containing assay plate.
-
Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2 and 5% O2.
-
-
Lysis and Staining:
-
After incubation, add 100 µL of lysis buffer containing a 1:5000 dilution of SYBR Green I to each well.
-
Incubate the plate in the dark at room temperature for 1 hour to allow for cell lysis and DNA staining.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity of each well using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
-
Data Analysis:
-
Subtract the background fluorescence from the negative control wells.
-
Normalize the fluorescence values to the drug-free control wells (representing 100% parasite growth).
-
Plot the percentage of parasite growth inhibition against the logarithm of the drug concentration.
-
Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.
-
Visualizing the Drug Resistance Landscape
The following diagram illustrates the relationship between different classes of antimalarial drugs and the known genetic mutations that confer resistance. The lack of overlap between the resistance mechanisms for existing drugs and the activity profile of this compound highlights its potential to bypass these established resistance pathways.
Caption: Antimalarial drug resistance pathways.
This guide provides a foundational understanding of the cross-resistance profile of this compound. Further detailed quantitative data from supplementary materials of published studies will be critical for a complete comparative analysis. The lack of observed cross-resistance with major classes of antimalarials positions this compound as a promising candidate for further development in the fight against drug-resistant malaria.
Navigating the Preclinical Landscape: A Comparative Guide to the In Vivo Efficacy of Antimalarial Compounds in Murine Models
For Immediate Release
This guide provides a comparative analysis of the in vivo efficacy of the novel antimalarial candidate MMV390048 against established treatments, chloroquine and artesunate, in mouse models of malaria. The data presented is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of new therapeutics for malaria.
Executive Summary
The global effort to eradicate malaria is critically dependent on the development of new antimalarial agents with novel mechanisms of action to overcome the challenge of drug resistance. MMV390048, a 2-aminopyridine derivative, has emerged as a promising candidate, demonstrating potent activity across multiple life cycle stages of the Plasmodium parasite. This guide synthesizes preclinical data from murine models to benchmark the in vivo efficacy of MMV390048 against the standard-of-care drugs, chloroquine and artesunate. The comparative data on dosing, parasite clearance, and survival rates are presented to inform further preclinical and clinical development strategies.
Comparative In Vivo Efficacy
The following table summarizes the in vivo efficacy of MMV390048, chloroquine, and artesunate in Plasmodium berghei and Plasmodium falciparum mouse models.
| Compound | Mouse Strain | Parasite Strain | Dose | Route of Administration | Key Efficacy Results | Reference(s) |
| MMV390048 | Not Specified | P. berghei | 1.1 mg/kg (ED₉₀) | Oral | Four daily doses resulted in a 90% effective dose of 1.1 mg/kg. A single oral dose of 30 mg/kg was fully curative. | [1][2] |
| MMV390048 | Humanized SCID | P. falciparum (3D7) | 0.57 mg/kg (ED₉₀) | Oral | Once daily oral administration for four consecutive days achieved an ED₉₀ of 0.57 mg/kg at day 7. | [2] |
| Chloroquine | ICR | P. berghei (NK65) | 20 mg/kg/day | Oral | A four-day course in mice inoculated with 1 x 10⁵, 1 x 10⁶, or 1 x 10⁷ parasitized erythrocytes resulted in 100% survival with no detectable parasites. | [3] |
| Chloroquine | Swiss Webster | P. berghei (676m1cl1) | 20 mg/kg/day | Intraperitoneal | Used as a control in a 5-day treatment protocol. | [4] |
| Chloroquine | Balb/c | P. berghei (SPH-TUMS) | 10 mg/kg | Intraperitoneal | Positive control group had an average survival time of 26.67 ± 14.46 days. | [5] |
| Artesunate | C57BL/6 | P. berghei (ANKA) | 32 mg/kg | Intraperitoneal | Rescued 43% of mice with late-stage experimental cerebral malaria. | [6] |
| Artesunate | Swiss | P. berghei (ANKA) | 100 mg/kg | Oral | Single dose resulted in a 94.4% survival rate at day 7 and 88.9% at day 15 in combination with mefloquine. | [7][8] |
| Artesunate | Not Specified | P. berghei | 16 mg/kg | Injection | Three injections over a 24-hour interval of artesunate-loaded nanoparticles significantly improved parasite clearance. | [9] |
Experimental Protocols
MMV390048 Efficacy Study in P. berghei Mouse Model[1][2]
-
Animal Model: Mice (strain not specified).
-
Parasite Strain: Plasmodium berghei.
-
Infection: Mice were infected with P. berghei.
-
Treatment: For the determination of the 90% effective dose (ED₉₀), MMV390048 was administered orally at various doses once daily for four days, starting 4 hours post-infection. For curative studies, a single oral dose of 30 mg/kg was administered 24 hours post-infection.
-
Efficacy Assessment: Parasitemia was monitored, and the ED₉₀ was calculated at 96 hours post-infection. For the curative study, mice were monitored for 30 days, with a cure defined as the absence of detectable parasites at day 30.
MMV390048 Efficacy Study in Humanized P. falciparum SCID Mouse Model[2]
-
Animal Model: Humanized severe combined immunodeficient (SCID) mice.
-
Parasite Strain: Plasmodium falciparum (drug-sensitive 3D7 strain).
-
Infection: Mice were infected with the P. falciparum 3D7 strain.
-
Treatment: MMV390048 was administered orally once daily for four consecutive days.
-
Efficacy Assessment: Blood parasitemia was measured by flow cytometry, and the ED₉₀ was determined at day 7 post-infection.
Chloroquine Efficacy Study in P. berghei-Infected ICR Mice[3]
-
Animal Model: Male ICR mice.
-
Parasite Strain: Plasmodium berghei NK65.
-
Infection: Mice were inoculated intraperitoneally with 1 x 10⁵, 1 x 10⁶, 1 x 10⁷, or 1 x 10⁸ P. berghei NK65-parasitized erythrocytes.
-
Treatment: Chloroquine was administered orally at a dose of 20 mg/kg base for 4 days, starting on the day of infection.
-
Efficacy Assessment: Giemsa-stained thin blood smears from tail vein blood were used to assess parasitemia starting from day 3. Survival of the mice was also monitored.
Artesunate Efficacy Study in a Mouse Model of Experimental Cerebral Malaria[6]
-
Animal Model: C57BL/6 mice.
-
Parasite Strain: Plasmodium berghei ANKA (PbA).
-
Infection: Mice were infected with PbA to induce experimental cerebral malaria (ECM).
-
Treatment: Artesunate was administered intraperitoneally at a dose of 32 mg/kg to mice exhibiting late-stage ECM.
-
Efficacy Assessment: The primary outcome was survival. Parasite killing ability was also assessed.
Visualizing the Experimental Workflow
The following diagram illustrates a typical experimental workflow for assessing the in vivo efficacy of an antimalarial compound in a murine model.
Caption: A generalized workflow for in vivo antimalarial drug testing in mice.
References
- 1. researchgate.net [researchgate.net]
- 2. Antimalarial efficacy of MMV390048, an inhibitor of Plasmodium phosphatidylinositol 4-kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. med.nyu.edu [med.nyu.edu]
- 5. Synergistic Interaction of Chloroquine with Artemisia kopetdaghensis Semipolar Extract Against Plasmodium berghei: Histopathological and Immunological Studies in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Artemether and Artesunate Show the Highest Efficacies in Rescuing Mice with Late-Stage Cerebral Malaria and Rapidly Decrease Leukocyte Accumulation in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Efficacy of artesunate-mefloquine combination therapy on survival in Plasmodium berghei-infected mice: a time-to-event analysis [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. malariaworld.org [malariaworld.org]
Validating the Anti-Mycobacterial Potential of MMV676584: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant tuberculosis (MDR-TB) necessitates the urgent discovery and development of novel anti-mycobacterial agents. MMV676584, a compound from the Medicines for Malaria Venture (MMV) Pathogen Box, has been identified as having activity against Mycobacterium tuberculosis. This guide provides a comparative analysis of this compound's anti-mycobacterial activity against standard first- and second-line anti-tuberculosis drugs, supported by publicly available experimental data.
Performance Comparison: Minimum Inhibitory Concentration (MIC)
The minimum inhibitory concentration (MIC) is a critical measure of a compound's potency against a specific microorganism. The following table summarizes the MIC values of this compound and established anti-tuberculosis drugs against Mycobacterium tuberculosis H37Rv.
| Compound | MIC (µM) | Mechanism of Action | Drug Class |
| This compound | 1.25 | Putative Aspartyl-tRNA Synthetase (AspS) Inhibitor | Oxaborole |
| Isoniazid | 0.05 - 0.2 | Mycolic Acid Synthesis Inhibition | First-Line |
| Rifampicin | 0.1 - 0.5 | RNA Polymerase Inhibition | First-Line |
| Pyrazinamide | 20 - 100 | Disruption of Membrane Potential and Energy Metabolism | First-Line |
| Ethambutol | 1 - 5 | Arabinogalactan Synthesis Inhibition | First-Line |
| Bedaquiline | 0.03 - 0.12 | ATP Synthase Inhibition | Second-Line |
| Linezolid | 0.25 - 1 | Protein Synthesis Inhibition | Second-Line |
Experimental Protocols
The determination of the anti-mycobacterial activity of compounds in the MMV Pathogen Box, including this compound, and standard anti-tuberculosis drugs typically follows standardized laboratory protocols.
Microplate Alamar Blue Assay (MABA)
This is a common and reliable method for determining the MIC of compounds against Mycobacterium tuberculosis.
Principle: The Alamar Blue reagent contains an oxidation-reduction indicator that fluoresces and changes color in response to chemical reduction of the growth medium resulting from cell growth. This allows for the quantitative measurement of cell viability.
Protocol:
-
Preparation of Mycobacterial Suspension: Mycobacterium tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol. The culture is grown to mid-log phase and then diluted to a standardized concentration.
-
Compound Preparation: The test compounds (including this compound and standard drugs) are serially diluted in a 96-well microplate.
-
Inoculation: The standardized mycobacterial suspension is added to each well of the microplate containing the diluted compounds. Control wells (no drug) are also included.
-
Incubation: The microplates are incubated at 37°C for a defined period (typically 5-7 days).
-
Addition of Alamar Blue: After the incubation period, the Alamar Blue reagent is added to each well.
-
Second Incubation: The plates are incubated for an additional 24 hours.
-
Reading Results: The color change in each well is observed visually or measured using a fluorometer or spectrophotometer. The MIC is determined as the lowest concentration of the compound that prevents a color change from blue to pink, indicating inhibition of bacterial growth.
Visualizing the Scientific Process
Understanding the workflow and potential mechanisms of action is crucial for drug development. The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for MIC determination and the putative signaling pathway of this compound.
Caption: Experimental workflow for determining Minimum Inhibitory Concentration (MIC).
Caption: Putative signaling pathway for the action of this compound.
Conclusion
The data indicates that this compound exhibits promising anti-mycobacterial activity with a MIC of 1.25 µM. While not as potent as some first-line drugs like isoniazid and rifampicin, its activity is comparable to or better than some second-line agents. The putative mechanism of action, targeting an essential enzyme in protein synthesis, presents a potentially novel approach to combatting Mycobacterium tuberculosis. Further investigation into its efficacy in vivo, toxicity, and potential for synergistic combinations with existing anti-tuberculosis drugs is warranted to fully validate its potential as a future therapeutic agent. The open-access nature of the MMV Pathogen Box provides a valuable resource for the scientific community to build upon these initial findings and accelerate the development of new treatments for tuberculosis.
A Head-to-Head Comparison of Novel Antimalarials: Profiling UCT943 and Other Next-Generation Therapeutics
A comparative guide for researchers, scientists, and drug development professionals.
Initial research sought to provide a head-to-head comparison of MMV676584 with other novel antimalarials. However, publicly available data on the specific antimalarial activity and preclinical development of this compound is limited; it is primarily characterized as a compound with anti-tuberculosis and anti-eumycetoma properties[1][2][3]. Therefore, this guide will focus on a well-documented, next-generation antimalarial candidate, UCT943, and compare its profile with other novel agents in development.
The landscape of antimalarial drug discovery is rapidly evolving, driven by the urgent need to combat the spread of drug-resistant Plasmodium falciparum and to develop simplified treatment regimens. This guide provides a detailed comparison of UCT943, a promising preclinical candidate, with other novel antimalarials, presenting key experimental data, methodologies, and visualizations of relevant pathways and workflows.
Comparative Analysis of Novel Antimalarial Candidates
The following table summarizes the key characteristics and preclinical data for UCT943 and another leading novel antimalarial combination, GanLum (ganaplacide/lumefantrine).
| Feature | UCT943 | GanLum (ganaplacide/lumefantrine) |
| Mechanism of Action | Inhibitor of Plasmodium phosphatidylinositol 4-kinase (PI4K)[4][5] | Ganaplacide: Disrupts the parasite's internal protein transport system. Lumefantrine: Inhibits nucleic acid and protein synthesis, may form a complex with hemin to inhibit β-hematin formation[1][6][7]. |
| Stage of Development | Preclinical[5][8] | Phase 3 Clinical Trials Completed[6][9] |
| In Vitro Potency (IC50) | P. falciparum clinical isolates: 2-15 nM; P. vivax clinical isolates: 14 nM (median)[4] | Data for the combination is not detailed in the provided results. Ganaplacide as a standalone compound was identified through high-throughput screening of 2.3 million compounds[1][6]. |
| In Vivo Efficacy | High efficacy in P. berghei and humanized P. falciparum mouse models[4] | 97.4% PCR-corrected cure rate in a Phase 3 trial in sub-Saharan Africa[1]. |
| Activity Spectrum | Asexual blood stage, transmission-blocking, and liver stage activities[4][5][6] | Targets multiple stages of the parasite's life cycle and can prevent transmission[6]. |
| Potency against Resistant Strains | More potent against resistant P. falciparum and P. vivax clinical isolates compared to MMV048[4] | Effective against drug-resistant parasites[8][9]. |
| Key Advantages | Potential for single-exposure radical cure and prophylaxis (SERCaP). High solubility and bioavailability in preclinical species. Predicted low human dose (50-80 mg)[4][5]. | Novel mechanism of action, effective against artemisinin-resistant strains. Once-daily dosing for three days, an improvement over some standard therapies[6][8]. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of key experimental findings. Below are summaries of protocols typically employed in the preclinical evaluation of novel antimalarials like UCT943.
In Vitro Antiplasmodial Activity Assay
-
Objective: To determine the 50% inhibitory concentration (IC50) of the compound against Plasmodium parasites.
-
Methodology:
-
P. falciparum laboratory strains or clinical isolates are cultured in human erythrocytes.
-
The cultured parasites are exposed to a serial dilution of the test compound (e.g., UCT943) for a defined period (e.g., 72 hours).
-
Parasite growth inhibition is quantified using methods such as SYBR Green I-based fluorescence assay, which measures DNA content, or microscopic counting of parasitemia.
-
The IC50 value, the concentration of the drug that inhibits parasite growth by 50%, is calculated by fitting the dose-response data to a sigmoidal curve.
-
In Vivo Efficacy Mouse Models
-
Objective: To assess the in vivo efficacy of the antimalarial candidate in a living organism.
-
Methodology (e.g., P. berghei mouse model):
-
Mice are infected with Plasmodium berghei.
-
A treatment group receives the test compound (e.g., UCT943) at various doses, while a control group receives a vehicle.
-
Parasitemia is monitored daily by microscopic examination of Giemsa-stained blood smears.
-
The efficacy of the compound is determined by the reduction in parasitemia compared to the control group. The 50% effective dose (ED50) can be calculated.
-
-
Methodology (e.g., humanized P. falciparum NOD-scid IL-2Rγnull mouse model):
-
Immunodeficient mice are engrafted with human erythrocytes to support the growth of P. falciparum.
-
The mice are then infected with P. falciparum.
-
Treatment and monitoring follow a similar procedure to the P. berghei model. This model provides data on efficacy against the primary human malaria parasite.
-
Visualizing Molecular Pathways and Experimental Processes
Diagrams are essential for illustrating complex biological pathways and experimental workflows.
Caption: Mechanism of action of UCT943 via inhibition of PI4K.
Caption: A generalized workflow for preclinical antimalarial drug discovery.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. Anti-Tuberculosis agent | MCE 生命科学试剂服务商 [medchemexpress.cn]
- 4. journals.asm.org [journals.asm.org]
- 5. New candidate UCT 943 | Medicines for Malaria Venture [mmv.org]
- 6. New antimalarial compound could stave off threat of drug-resistant malaria | UCT News [news.uct.ac.za]
- 7. researchgate.net [researchgate.net]
- 8. Department of Science and Innovation [dsti.gov.za]
- 9. UCT943, a Next-GenerationPlasmodium falciparumPI4K Inhibitor Preclinical Candidate for the Treatment of Malaria — MORU Tropical Health Network [tropmedres.ac]
The Enigmatic Case of MMV676584: A Malaria Candidate Lost in the Pipeline?
For researchers, scientists, and drug development professionals tracking advancements in anti-malarial therapies, the compound designated MMV676584 presents a curious void in the public scientific and intellectual property landscapes. Despite extensive searches of patent databases, clinical trial registries, and scientific literature, no specific information regarding the chemical structure, mechanism of action, patent status, or clinical development of this compound is publicly available.
This lack of accessible data suggests that this compound may be an internal identifier used by the Medicines for Malaria Venture (MMV) for a compound that was either discontinued in the early stages of preclinical development or has not yet reached a stage of public disclosure. It is common for pharmaceutical and non-profit drug development organizations to screen thousands of compounds, with only a select few progressing to stages that warrant patent applications or publications.
Without any concrete data on this compound, a direct comparison to other anti-malarial agents is impossible. However, to provide context for researchers in this field, this guide will offer a comparative overview of established and emerging anti-malarial drugs, highlighting the diverse mechanisms of action and the ongoing search for novel therapeutics.
The Current Landscape of Anti-malarial Drugs: A Comparative Overview
The fight against malaria relies on a pharmacopeia of drugs with varied mechanisms targeting different stages of the Plasmodium parasite's lifecycle. The table below summarizes key characteristics of prominent anti-malarial drugs, offering a benchmark against which any new candidate, including the elusive this compound, would be evaluated.
| Drug Class | Example(s) | Mechanism of Action | Primary Target Stage(s) | Key Advantages | Known Limitations |
| Artemisinin Derivatives | Artesunate, Artemether | Production of reactive oxygen species (ROS) leading to parasite protein and lipid damage. | Blood (asexual) | Rapid parasite clearance | Short half-life (requires combination therapy), emerging resistance. |
| Quinoline Methanols | Mefloquine, Quinine | Inhibition of hemozoin biocrystallization, leading to toxic heme buildup. | Blood (asexual) | Effective against chloroquine-resistant strains | Neuropsychiatric side effects (Mefloquine), cardiotoxicity (Quinine). |
| 4-Aminoquinolines | Chloroquine, Amodiaquine | Similar to quinoline methanols; interferes with heme detoxification. | Blood (asexual) | Generally well-tolerated and inexpensive | Widespread parasite resistance. |
| Antifolates | Pyrimethamine, Proguanil | Inhibition of dihydrofolate reductase (DHFR), blocking parasite DNA synthesis. | Blood (asexual), Liver (Proguanil) | Prophylactic and therapeutic efficacy | High levels of parasite resistance. |
| 8-Aminoquinolines | Primaquine, Tafenoquine | Not fully elucidated; generates ROS and disrupts mitochondrial function. | Liver (hypnozoites), Gametocytes | Radical cure of P. vivax and P. ovale | Can cause hemolysis in G6PD-deficient individuals. |
| Naphthoquinones | Atovaquone | Inhibition of the parasite mitochondrial electron transport chain. | Blood (asexual), Liver | Prophylactic and therapeutic use | Rapid development of resistance when used as monotherapy. |
Experimental Protocols: Foundational Assays in Anti-malarial Drug Discovery
The evaluation of a new anti-malarial compound like this compound would involve a standardized cascade of in vitro and in vivo assays. The methodologies for some of these key experiments are outlined below.
In Vitro Blood-Stage Anti-malarial Assay (SYBR Green I-based)
-
Parasite Culture: Plasmodium falciparum is cultured in human erythrocytes in RPMI 1640 medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.
-
Drug Dilution: The test compound is serially diluted in a 96-well plate.
-
Incubation: Asynchronous or synchronized parasite cultures are added to the wells to achieve a starting parasitemia of ~0.5% and a hematocrit of 2.5%. The plates are incubated for 72 hours.
-
Lysis and Staining: The cells are lysed, and the DNA is stained with SYBR Green I, a fluorescent dye that intercalates with DNA.
-
Fluorescence Reading: The fluorescence intensity, which is proportional to the parasite density, is measured using a fluorescence plate reader.
-
Data Analysis: The 50% inhibitory concentration (IC₅₀) is calculated by fitting the dose-response data to a sigmoidal curve.
In Vivo Mouse Model of Malaria (Peters' 4-Day Suppressive Test)
-
Infection: Mice are inoculated intraperitoneally with Plasmodium berghei-infected erythrocytes.
-
Treatment: The test compound is administered orally or via another appropriate route once daily for four consecutive days, starting a few hours after infection.
-
Parasitemia Monitoring: On day 5 post-infection, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and the percentage of infected red blood cells (parasitemia) is determined by microscopy.
-
Efficacy Calculation: The percentage of parasite growth inhibition is calculated relative to an untreated control group. The 50% and 90% effective doses (ED₅₀ and ED₉₀) are then determined.
Visualizing the Anti-malarial Drug Development Pipeline
The journey of a potential anti-malarial drug from discovery to deployment is a complex and lengthy process. The following diagram illustrates a simplified workflow for the preclinical and early clinical development stages.
Caption: A simplified workflow of anti-malarial drug development.
Signaling Pathways: A Hypothetical Target
While the specific target of this compound is unknown, a common strategy in modern drug discovery is to target parasite-specific signaling pathways. For instance, the inhibition of a hypothetical parasite-specific protein kinase essential for parasite survival is a plausible mechanism of action. The diagram below illustrates such a hypothetical signaling cascade.
Caption: A hypothetical signaling pathway targeted by an anti-malarial.
Navigating the Frontier of Antimalarial Drug Development: A Comparative Analysis of Novel Compounds
With the persistent threat of drug-resistant malaria, the global health community is in a race to develop new, effective, and accessible treatments. While the specific compound MMV676584 remains within the confines of proprietary research, this guide provides a comparative analysis of several leading-edge antimalarial candidates, some of which are stewarded by the Medicines for Malaria Venture (MMV). This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of preclinical and clinical data, detailed experimental protocols, and visualizations of developmental pathways and mechanisms of action.
The evolution of Plasmodium falciparum, the deadliest malaria parasite, has rendered many frontline therapies less effective, underscoring the urgent need for novel chemical entities with diverse mechanisms of action. This guide delves into the profiles of four promising next-generation antimalarials: MMV390048, MMV688533, Ganaplacide (KLU156), and DSM265. These compounds are benchmarked against the historical standard, Chloroquine, and a current first-line artemisinin-based combination therapy (ACT), Artemether-Lumefantrine, to provide a comprehensive perspective on their potential clinical utility.
Comparative Efficacy and Safety Profiles
The following table summarizes the quantitative data for the selected antimalarial compounds, offering a side-by-side comparison of their in vitro potency, in vivo efficacy, cytotoxicity, and clinical trial outcomes where available.
| Compound | Target/Mechanism of Action | In Vitro IC50 (P. falciparum) | In Vivo Efficacy (Murine Model) | Cytotoxicity (CC50, HepG2 cells) | Clinical Trial Efficacy |
| MMV390048 | Phosphatidylinositol 4-kinase (PI4K) inhibitor | 3D7: ~10 nM | ED90 (P. falciparum in SCID mice): 0.57 mg/kg[1] | >10,000 nM | Phase I trials completed, demonstrated safety and tolerability.[2] |
| MMV688533 | Putative (implicated in lipid utilization) | 3D7: ~1.9 nM; Dd2: ~4.4 nM[3] | Single oral dose of 5 mg/kg led to rapid parasite clearance in a P. falciparum NSG mouse model.[3][4] | >10,000 nM | Preclinical candidate with potential for single low-dose cure.[4] |
| Ganaplacide (KLU156) | Imidazolopiperazine class, disrupts protein transport | Not widely reported in isolation | Part of GanLum combination | Not widely reported | Phase III (KALUMA trial) in combination with lumefantrine (GanLum) showed a 97.4% PCR-corrected cure rate.[5][6] |
| DSM265 | Dihydroorotate dehydrogenase (DHODH) inhibitor | 3D7: ~4.3 nM; Dd2: ~5.3 nM | ED90 (P. falciparum in NSG mice): 3 mg/kg/day[7] | >50,000 nM | Phase IIa study showed rapid clearance of P. falciparum infections as a single agent.[8][9] |
| Chloroquine | Heme polymerization inhibitor | 3D7 (sensitive): ~16 nM[10]; Dd2, K1 (resistant): >100 nM[10][11] | Strain-dependent; effective in sensitive models. | ~100 µM | High rates of resistance limit clinical use for P. falciparum. |
| Artemether-Lumefantrine | Artemether (prodrug of DHA, mechanism debated); Lumefantrine (heme polymerization inhibitor) | Not typically assessed as a fixed-dose combination in vitro | Standard of care with high efficacy | Not applicable | PCR-corrected cure rates generally >95% in clinical trials in areas without significant resistance.[12][13][14][15] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of findings. Below are standardized protocols for in vitro and in vivo assays commonly employed in antimalarial drug discovery.
In Vitro Antimalarial Assay (SYBR Green I-based)
This assay is a widely used method for determining the 50% inhibitory concentration (IC50) of a compound against P. falciparum.
-
Parasite Culture: Asynchronous or synchronized P. falciparum cultures are maintained in human O+ erythrocytes at 2-4% hematocrit in RPMI-1640 medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin.
-
Drug Preparation: Compounds are serially diluted in an appropriate solvent (e.g., DMSO) and then further diluted in culture medium to achieve the desired final concentrations.
-
Assay Plate Preparation: In a 96-well plate, 50 µL of the drug dilutions are added to each well.
-
Parasite Addition: 50 µL of parasite culture (typically at 1% parasitemia and 2% hematocrit) is added to each well.
-
Incubation: The plate is incubated for 72 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.[16][17]
-
Lysis and Staining: After incubation, the plate is frozen at -80°C and thawed to lyse the red blood cells. A lysis buffer containing SYBR Green I dye is then added to each well.[18]
-
Fluorescence Reading: The plate is incubated in the dark for 1 hour, and fluorescence is measured using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Data Analysis: The fluorescence intensity, which is proportional to the amount of parasite DNA, is plotted against the drug concentration. The IC50 value is calculated by fitting the data to a sigmoidal dose-response curve.[19][20]
Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses the effect of a compound on the viability of mammalian cells, providing an indication of its potential toxicity.
-
Cell Culture: Human hepatoma (HepG2) cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into a 96-well plate at a density of approximately 1 x 10^4 cells per well and allowed to adhere overnight.[21]
-
Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compound. The cells are then incubated for 48-72 hours.
-
MTT Addition: The medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plate is incubated for another 2-4 hours.[22][23]
-
Formazan Solubilization: The MTT solution is removed, and a solvent such as dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.[22]
-
Absorbance Reading: The absorbance is measured at approximately 570 nm using a microplate reader.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The 50% cytotoxic concentration (CC50) is determined from the dose-response curve.
In Vivo Efficacy Model (Plasmodium berghei in Mice)
This model is a standard initial step to evaluate the in vivo efficacy of antimalarial compounds.
-
Infection: Swiss Webster or other suitable mouse strains are infected intraperitoneally with P. berghei-infected red blood cells.[24][25][26]
-
Treatment: Treatment with the test compound (administered orally or via another appropriate route) is typically initiated 2-3 days post-infection and continues for 4 consecutive days. A control group receives the vehicle only.[25]
-
Parasitemia Monitoring: Parasitemia is monitored daily by microscopic examination of Giemsa-stained thin blood smears.
-
Efficacy Determination: The efficacy of the compound is assessed by the reduction in parasitemia compared to the control group. The 50% and 90% effective doses (ED50 and ED90) can be calculated.
-
Survival Monitoring: Mice are monitored for a longer period (e.g., 30 days) to check for parasite recrudescence and to assess the curative potential of the compound.[1]
Visualizing the Path Forward
To better understand the context of these compounds, the following diagrams illustrate the broader drug development pipeline and a specific molecular mechanism of action.
Caption: A generalized workflow for antimalarial drug discovery and development.
Caption: Mechanism of action of DSM265 via inhibition of the DHODH enzyme.
Conclusion
The landscape of antimalarial drug development is dynamic and promising. Compounds like MMV390048, MMV688533, Ganaplacide, and DSM265 represent significant progress, each with a unique mechanism of action that could circumvent existing resistance patterns. The robust preclinical data for the MMV compounds and the successful Phase III trial of Ganaplacide in combination with lumefantrine are particularly encouraging. DSM265's long duration of action makes it an attractive candidate for combination therapies and prophylactic use.[8][27][28] Continued investment in the discovery and development of such novel agents is critical to staying ahead of the ever-evolving malaria parasite and moving towards the ultimate goal of global eradication.
References
- 1. Antimalarial efficacy of MMV390048, an inhibitor of Plasmodium phosphatidylinositol 4-kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety, Tolerability, Pharmacokinetics, and Antimalarial Activity of the Novel Plasmodium Phosphatidylinositol 4-Kinase Inhibitor MMV390048 in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The antimalarial MMV688533 provides potential for single-dose cures with a high barrier to Plasmodium falciparum parasite resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The antimalarial MMV688533 provides potential for single-dose cures with a high barrier to Plasmodium falciparum parasite resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. novartis.com [novartis.com]
- 6. vax-before-travel.com [vax-before-travel.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Antimalarial activity of single-dose DSM265, a novel plasmodium dihydroorotate dehydrogenase inhibitor, in patients with uncomplicated Plasmodium falciparum or Plasmodium vivax malaria infection: a proof-of-concept, open-label, phase 2a study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimalarial activity of single-dose DSM265, a novel plasmodium dihydroorotate dehydrogenase inhibitor, in patients with uncomplicated Plasmodium falciparum or Plasmodium vivax malaria infection: a proof-of-concept, open-label, phase 2a study | PVIVAX [vivaxmalaria.org]
- 10. researchgate.net [researchgate.net]
- 11. Comprehensive study of proteasome inhibitors against Plasmodium falciparum laboratory strains and field isolates from Gabon - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Artemether-Lumefantrine Efficacy for the Treatment of Uncomplicated Plasmodium falciparum Malaria in Choco, Colombia after 8 Years as First-Line Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. malariaworld.org [malariaworld.org]
- 14. ajtmh.org [ajtmh.org]
- 15. news-medical.net [news-medical.net]
- 16. 2.5. Standard in vitro antimalarial susceptibility testing [bio-protocol.org]
- 17. iddo.org [iddo.org]
- 18. researchgate.net [researchgate.net]
- 19. Assessment of the Worldwide Antimalarial Resistance Network Standardized Procedure for In Vitro Malaria Drug Sensitivity Testing Using SYBR Green Assay for Field Samples with Various Initial Parasitemia Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. journals.asm.org [journals.asm.org]
- 21. ijrr.com [ijrr.com]
- 22. pubcompare.ai [pubcompare.ai]
- 23. japsonline.com [japsonline.com]
- 24. Plasmodium berghei ANKA (PbA) Infection of C57BL/6J Mice: A Model of Severe Malaria | Springer Nature Experiments [experiments.springernature.com]
- 25. med.nyu.edu [med.nyu.edu]
- 26. Plasmodium berghei ANKA Infection in ICR Mice as a Model of Cerebral Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Safety, tolerability, pharmacokinetics, and activity of the novel long-acting antimalarial DSM265: a two-part first-in-human phase 1a/1b randomised study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. DSM265 | Medicines for Malaria Venture [mmv.org]
Safety Operating Guide
Prudent Disposal of the Investigational Compound MMV676584
Disclaimer: As of November 2025, a specific Safety Data Sheet (SDS) with detailed disposal procedures for the novel compound MMV676584 is not publicly available. In the absence of such information, this compound must be treated as a potentially hazardous substance. The following guidelines are based on established best practices for the disposal of research chemicals and are intended to provide essential safety and logistical information for laboratory personnel.
Researchers, scientists, and drug development professionals handling this compound must adhere to the hazardous waste management protocols established by their institution's Environmental Health and Safety (EHS) department. These institutional guidelines are paramount and supersede any general advice.
Immediate Safety and Handling Protocols
Prior to handling this compound, a thorough risk assessment should be conducted. Given its status as a novel bioactive compound, it should be handled with the utmost care in a designated laboratory area.
Personal Protective Equipment (PPE):
When handling this compound in solid or solution form, the following minimum PPE is required:
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A properly fastened laboratory coat.
Spill Procedures:
In the event of a spill, the area should be evacuated and ventilated. Access to the area should be restricted. Spill cleanup should only be performed by trained personnel wearing appropriate PPE. The spilled material should be absorbed with an inert material (e.g., vermiculite, sand) and collected into a sealed, appropriately labeled container for hazardous waste disposal.
Step-by-Step Disposal Procedure
The disposal of this compound must be managed through your institution's hazardous waste program.
-
Waste Identification and Classification: Since the specific hazards of this compound are unknown, it must be classified as hazardous chemical waste.
-
Waste Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS department. Waste should be segregated as follows:
-
Solid Waste: Unused or expired solid this compound, as well as contaminated consumables (e.g., weigh boats, contaminated paper towels), should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. The composition of the solvent must be clearly indicated on the label. Do not mix aqueous and organic solvent waste streams.
-
Sharps Waste: Any sharps (e.g., needles, razor blades) contaminated with this compound must be disposed of in a designated, puncture-proof sharps container for chemical waste.
-
-
Container Labeling: All waste containers must be labeled with a hazardous waste tag as soon as the first drop of waste is added. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound".
-
The composition of the waste, including all solvents and their approximate concentrations.
-
The date accumulation started.
-
The specific hazards (list as "Unknown - Treat as Hazardous").
-
-
Storage: Waste containers must be kept closed at all times, except when adding waste. They should be stored in a designated satellite accumulation area within the laboratory, with secondary containment to prevent spills.
-
Disposal Request: Once a waste container is full, or if work with the compound is complete, a waste pickup request must be submitted to your institution's EHS department following their specific procedures.
Data Presentation: Chemical Waste Segregation
The following table provides a general overview of how different types of laboratory chemical waste are typically segregated for disposal.
| Waste Category | Description | Typical Disposal Container |
| Solid Chemical Waste | Unused reagents, reaction byproducts, and contaminated lab debris (e.g., gloves, weigh paper). | Labeled, sealed container (e.g., wide-mouth jar or drum). |
| Liquid Organic Waste (Non-halogenated) | Flammable solvents such as acetone, ethanol, hexanes, and ethyl acetate. | Labeled, sealed, chemically compatible container (e.g., solvent can). |
| Liquid Organic Waste (Halogenated) | Solvents containing chlorine, bromine, or fluorine, such as dichloromethane and chloroform. | Labeled, sealed, chemically compatible container (e.g., solvent can). |
| Aqueous Waste (Hazardous) | Water-based solutions containing heavy metals, toxic inorganic salts, or other dissolved hazardous chemicals. | Labeled, sealed, chemically compatible container (e.g., carboy). |
| Sharps Waste (Chemically Contaminated) | Needles, syringes, scalpels, and broken glass contaminated with hazardous chemicals. | Labeled, puncture-resistant sharps container. |
Experimental Workflow and Logical Diagrams
The following diagrams illustrate the general workflow for handling and disposing of a research chemical like this compound and the decision-making process for waste segregation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
